Fradimycin A
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3S,6R)-6-[(2R,3R,4aR,12bS)-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxo-2,4-dihydrobenzo[a]anthracen-9-yl]-2-methyloxan-3-yl] (2E,4E,6E)-7-[(2S,4S,5S)-2-acetyl-2,5-dimethyl-1,3-dioxolan-4-yl]hepta-2,4,6-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H42O14/c1-19-25(51-28(41)11-9-7-6-8-10-26-20(2)52-37(5,53-26)21(3)40)14-15-27(50-19)22-12-13-23-29(31(22)42)32(43)24-16-17-38(48)18-36(4,47)34(45)35(46)39(38,49)30(24)33(23)44/h6-13,16-17,19-20,25-27,34,42,45,47-49H,14-15,18H2,1-5H3/b7-6+,10-8+,11-9+/t19-,20+,25+,26+,27-,34+,36-,37+,38+,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFLICHOHDNVDL-RGCLKTORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)C(C(C5)(C)O)O)O)O)O)OC(=O)C=CC=CC=CC6C(OC(O6)(C)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CC[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=C[C@]5([C@@]4(C(=O)[C@@H]([C@](C5)(C)O)O)O)O)O)OC(=O)/C=C/C=C/C=C/[C@H]6[C@@H](O[C@](O6)(C)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H42O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of Fradimycin A (Neomycin B) from Streptomyces fradiae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and production of Fradimycin A, more commonly known as Neomycin B, an aminoglycoside antibiotic produced by the bacterium Streptomyces fradiae. This document details the historical context of its discovery, comprehensive experimental protocols for its production and purification, quantitative data on yields, and a visualization of its biosynthetic pathway.
Introduction: The Significance of this compound (Neomycin B)
This compound, a key component of the neomycin complex, was first isolated in 1949 by Selman Waksman and his student Albert Schatz from the soil bacterium Streptomyces fradiae. This discovery was a significant milestone in the golden age of antibiotics, providing a potent agent against a broad spectrum of both Gram-positive and Gram-negative bacteria. Neomycin B, also known under the name Framycetin, is the most active component of the neomycin complex. Due to its relative toxicity when used systemically, it is primarily used in topical applications to treat skin, eye, and ear infections and as a prophylactic agent to prevent infection.
Fermentation of Streptomyces fradiae for Neomycin Production
The production of Neomycin is achieved through the submerged fermentation of Streptomyces fradiae. The composition of the fermentation medium is critical for optimal antibiotic yield.
Experimental Protocol: Seed Culture and Fermentation
2.1.1. Seed Culture Preparation
-
Strain Maintenance: Streptomyces fradiae strains (e.g., NCIM 2418) are maintained on agar slants with a medium containing (g/L): glucose 4, yeast extract 5, and peptone 10. Cultures are subcultured monthly and stored at 4°C.
-
Inoculum Medium: A seed culture is developed in a medium containing (g/L): soluble starch 20, tryptone soy broth 20, yeast extract 3, CaCO₃ 3, K₂HPO₄ 1, and MgSO₄·7H₂O 0.025. The initial pH is adjusted to 7.2 before sterilization.
-
Incubation: 100 mL of the inoculum medium in 500 mL Erlenmeyer flasks is inoculated with a spore suspension (approximately 18 x 10⁶ spores/mL) from a mature slant. The flasks are incubated for 4 days at 30°C on a rotary shaker at 160 rpm.
2.1.2. Production Fermentation
-
Production Medium: A suitable production medium contains (g/L): soluble starch 73.98, peptone 9.23, and (NH₄)₂SO₄ 5.99. The initial pH is adjusted to 7.2 before sterilization.
-
Inoculation and Incubation: The production medium is inoculated with the seed culture (10% v/v). Fermentation is carried out in flasks or a bioreactor at 30°C for 8 days.
Quantitative Data: Media Optimization and Neomycin Yields
The following tables summarize quantitative data from various studies on optimizing neomycin production.
Table 1: Effect of Nitrogen Sources on Neomycin Production in a Synthetic Medium
| Nitrogen Source | Concentration (g/L) | Neomycin Yield (units/mL) |
| L-Glutamic acid | 5 | 85 |
| L-Histidine | 5 | 60 |
| L-Proline | 5 | 55 |
| DL-Threonine | 5 | 40 |
| Gelatin | 5 | Traces |
Data adapted from studies on synthetic media for neomycin production.
Table 2: Optimized Medium Composition for Enhanced Neomycin Potency
| Component | Optimized Concentration (g/L) |
| Soluble Starch | 73.98 |
| Peptone | 9.23 |
| (NH₄)₂SO₄ | 5.99 |
This optimized medium resulted in a neomycin potency of 10,849 ± 141 U/mL with a mutant strain of S. fradiae.[1]
Table 3: Neomycin Production in Solid-State Fermentation (SSF) with Optimized Nutrients
| Nutrient | Optimized Concentration (%) | Predicted Neomycin Production (g/kg dry substrate) | Practical Neomycin Production (g/kg dry substrate) |
| Ammonium chloride | 2.00 | 20,000 | 19,642 |
| Sodium nitrate | 1.50 | ||
| L-histidine | 0.250 | ||
| Ammonium nitrate | 0.250 |
Using coconut oil cake as the solid substrate.[2]
Isolation and Purification of Neomycin
Following fermentation, neomycin is extracted from the culture broth and purified. A common method for purification involves ion-exchange chromatography.
Experimental Protocol: Isolation and Purification
-
Broth Preparation: The fermentation broth is acidified to a pH of approximately 2.3 with sulfuric acid. A filter aid (e.g., Dicalite) is added, and the mixture is filtered to remove mycelia and other solids.
-
pH Adjustment: The pH of the resulting acid filtrate is adjusted to around 7.5 with an amine such as triethylamine.
-
Ion-Exchange Chromatography:
-
Resin Preparation: A cation exchange resin (e.g., IRC-50) is packed into a column and treated with a 5% solution of triethylamine in 50% methanol-water to convert it to its amine salt form.
-
Adsorption: The pH-adjusted filtrate is passed through the prepared ion-exchange column. The basic neomycin molecules bind to the resin.
-
Washing: The column is washed with water to remove impurities.
-
Elution: The bound neomycin is eluted from the resin using a suitable acidic solution, such as sulfuric acid.
-
-
Further Purification and Concentration: The eluate containing neomycin can be further purified and concentrated using techniques such as vacuum evaporation and precipitation.
-
Quantification: The concentration and purity of neomycin in the final product can be determined using High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) or Pulsed Amperometric Detection (IPAD).[2]
Visualizations: Workflow and Biosynthetic Pathway
Experimental Workflow for Neomycin Production and Isolation
Caption: Workflow for Neomycin Production and Isolation.
Neomycin Biosynthetic Pathway in Streptomyces fradiae
Caption: Simplified Neomycin Biosynthetic Pathway.
References
- 1. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: genetic and biochemical evidence for the roles of two glycosyltransferases and a deacetylase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Biosynthesis of Neomycin in Streptomyces fradiae: A Technical Guide
An In-depth Examination of the Genetic and Biochemical Pathway for the Production of a Clinically Significant Aminoglycoside Antibiotic
Introduction
Neomycin, a broad-spectrum aminoglycoside antibiotic, has been a cornerstone in the treatment of bacterial infections for decades. Produced by the soil-dwelling actinobacterium Streptomyces fradiae, neomycin is a complex of related compounds, primarily neomycin B and its stereoisomer neomycin C. The term "Fradimycin" is an older synonym for neomycin, with Fradiomycin B being identical to Neomycin B. While a distinct class of capoamycin-type antibiotics, also named fradimycins, has been more recently isolated from a marine strain of S. fradiae, this guide will focus on the well-established and industrially significant biosynthesis of the neomycin complex.
This technical guide provides a comprehensive overview of the neomycin biosynthesis pathway in Streptomyces fradiae, intended for researchers, scientists, and drug development professionals. It details the genetic architecture of the biosynthetic gene cluster, the enzymatic cascade responsible for the assembly of the neomycin molecule, the regulatory networks governing its production, and key experimental protocols for its study.
The Neomycin Biosynthetic Gene Cluster (neo)
The production of neomycin in Streptomyces fradiae is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC), designated as the neo cluster. This cluster contains the structural genes encoding the enzymes directly involved in the synthesis of the neomycin backbone, as well as genes responsible for regulation, resistance, and transport.
The neo gene cluster is organized into at least two key operons. One operon comprises 12 genes, from neoE to neoD, which are primarily responsible for the biosynthesis of the neomycin molecule.[1] Another operon contains regulatory genes such as neoG and neoH, along with the resistance gene aphA.[2]
Table 1: Key Genes in the Neomycin (neo) Biosynthetic Gene Cluster of Streptomyces fradiae
| Gene | Proposed Function | Role in Biosynthesis |
| Structural Genes | ||
| neoC | 2-deoxy-scyllo-inosose synthase | Catalyzes the formation of the central 2-deoxystreptamine (2-DOS) ring from a sugar phosphate precursor. |
| neoS | 2-deoxy-scyllo-inosose aminotransferase | Catalyzes the first amination step in 2-DOS formation. |
| neoE | 2-deoxy-scyllo-inosamine dehydrogenase | Involved in the modification of the 2-DOS precursor. |
| neoB | 6'-oxoparomamine aminotransferase | Catalyzes an amination step in the formation of the neamine intermediate. |
| neo8 | Glycosyltransferase | Catalyzes the transfer of N-acetylglucosamine to the 2-DOS core.[3] |
| neo15 | Glycosyltransferase | Catalyzes the transfer of N-acetylglucosamine to the ribostamycin intermediate.[3] |
| neo16 | Deacetylase | Removes the acetyl group from the N-acetylglucosamine moiety.[3] |
| neoN | Neomycin C 5'''-epimerase | A radical SAM-dependent epimerase that converts neomycin C to the more active neomycin B.[2] |
| Regulatory Genes | ||
| neoG | Regulatory protein | Positive regulator of neomycin biosynthesis.[2] |
| neoH | Regulatory protein | Positive regulator of neomycin biosynthesis.[2] |
| afsA-g | γ-butyrolactone (GBL) synthase | Involved in the synthesis of a signaling molecule that positively regulates neomycin production. |
| neoR | Putative regulatory protein | Positively influences the transcription of other neo genes. |
| Resistance Gene | ||
| aphA | Aminoglycoside phosphotransferase | Confers resistance to neomycin by modifying the antibiotic.[2] |
The Neomycin Biosynthetic Pathway
The biosynthesis of neomycin is a multi-step enzymatic process that begins with central metabolic precursors and proceeds through a series of modifications and glycosylations to yield the final antibiotic complex. The pathway can be broadly divided into the formation of the central 2-deoxystreptamine (2-DOS) ring, followed by sequential glycosylation and modification steps.
Figure 1: Proposed biosynthetic pathway of neomycin in Streptomyces fradiae.
A Step-by-Step Overview of Neomycin Biosynthesis:
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Formation of the 2-Deoxystreptamine (2-DOS) Core: The pathway initiates with a derivative of glucose-6-phosphate from primary metabolism. The enzyme 2-deoxy-scyllo-inosose synthase, encoded by the neoC gene, catalyzes the cyclization of this precursor to form 2-deoxy-scyllo-inosose. This intermediate then undergoes a transamination reaction catalyzed by the aminotransferase NeoS to yield 2-deoxy-scyllo-inosamine. Further enzymatic modifications, including the action of NeoE, lead to the formation of the central 2-DOS ring.
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First Glycosylation and Deacetylation: The 2-DOS ring is then glycosylated by the glycosyltransferase Neo8, which attaches an N-acetylglucosamine moiety.[3] Following this, the deacetylase Neo16 removes the acetyl group, yielding a glucosaminyl-2-DOS intermediate.[3]
-
Ribosylation to Form Ribostamycin: The glucosaminyl-2-DOS intermediate is subsequently ribosylated by a series of enzymes to form the key intermediate, ribostamycin.
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Second Glycosylation and Deacetylation: The glycosyltransferase Neo15 then attaches a second N-acetylglucosamine sugar to ribostamycin.[3] This is followed by another deacetylation step catalyzed by Neo16.[3]
-
Formation of Neomycin C and Epimerization to Neomycin B: After further modifications, neomycin C is synthesized. The final and crucial step in the biosynthesis of the more potent neomycin B is the epimerization of neomycin C at the C-5''' position of the neosamine C ring. This reaction is catalyzed by the radical SAM-dependent epimerase NeoN.[2]
Regulation of Neomycin Biosynthesis
The production of neomycin is tightly regulated to coincide with the appropriate developmental stage of Streptomyces fradiae and in response to environmental cues. This regulation occurs at the transcriptional level and involves a network of regulatory proteins.
Figure 2: Simplified regulatory cascade for neomycin biosynthesis.
A key regulatory system involves a γ-butyrolactone (GBL) signaling molecule synthesized by AfsA-g. This GBL molecule likely binds to a receptor protein, which in turn activates a cascade of gene expression. Evidence suggests that the AdpA protein, a key transcriptional activator in the GBL regulatory cascade, binds upstream of the neoR gene, a putative regulatory gene. Inactivation of afsA-g leads to a significant decrease in neomycin production. The neoR gene product, in turn, positively regulates the transcription of the aphA-neoGH operon.
Quantitative Data on Neomycin Production
Several strategies have been employed to enhance the production of neomycin in Streptomyces fradiae, including genetic engineering and optimization of fermentation conditions.
Table 2: Enhancement of Neomycin B Production through Genetic Engineering
| Strain/Modification | Neomycin B Titer (mg/L) | Fold Increase | Reference |
| Wild-type S. fradiae CGMCC 4.7387 | 466.8 ± 21.7 | - | [2] |
| Overexpression of afsA-g | 722.9 ± 20.1 | ~1.55 | [2] |
| Overexpression of neoR | 564.7 ± 32.5 | ~1.21 | [2] |
Table 3: Effect of Medium Optimization on Neomycin B Production
| Strain/Condition | Neomycin B Potency (U/mL) | Fold Increase | Reference |
| Control S. fradiae SF-2 | ~11,500 | - | [1] |
| Overexpression of neoE + 60 mM (NH₄)₂SO₄ | 17,399 | ~1.51 | [1] |
Experimental Protocols
Gene Knockout in Streptomyces fradiae via Homologous Recombination
This protocol is a generalized procedure for creating gene deletions in Streptomyces. Specific details may need to be optimized for S. fradiae.
a. Construction of the Knockout Plasmid:
-
Amplify ~1.5-2 kb DNA fragments upstream (left arm) and downstream (right arm) of the target gene using PCR with high-fidelity polymerase.
-
Clone the left and right arms into a suitable E. coli cloning vector (e.g., pGEM-T Easy).
-
Subclone the left and right arms into a non-replicating Streptomyces vector containing a selectable marker (e.g., apramycin resistance) and an origin of transfer (oriT). The two arms should flank the resistance cassette.
-
Transform the final knockout plasmid into an E. coli donor strain (e.g., ET12567/pUZ8002).
b. Intergeneric Conjugation:
-
Grow the E. coli donor strain and S. fradiae recipient strain to mid-log phase.
-
Wash and resuspend the E. coli cells to remove antibiotics.
-
Mix the donor and recipient cells and plate them on a suitable medium (e.g., SFM) for conjugation.
-
After incubation, overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for Streptomyces exconjugants).
-
Incubate until exconjugant colonies appear.
c. Screening for Double Crossover Mutants:
-
Patch the exconjugant colonies onto media with and without the antibiotic used for selection in the knockout plasmid.
-
Colonies that are resistant to the selection marker but sensitive to the antibiotic resistance marker on the vector backbone (if any) are potential double crossover mutants.
-
Confirm the gene deletion by PCR using primers flanking the target gene and by Southern blot analysis.
Heterologous Expression and Purification of Neomycin Biosynthetic Enzymes
This protocol describes the general workflow for producing Streptomyces enzymes in E. coli.
a. Gene Cloning and Expression Vector Construction:
-
Amplify the coding sequence of the target neo gene from S. fradiae genomic DNA using PCR.
-
Clone the PCR product into an E. coli expression vector (e.g., pET series) containing a suitable promoter (e.g., T7 promoter) and a purification tag (e.g., His-tag).
-
Transform the expression plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).
b. Protein Expression and Cell Lysis:
-
Grow the E. coli culture to an OD₆₀₀ of 0.6-0.8 at 37°C.
-
Induce protein expression by adding IPTG and incubate at a lower temperature (e.g., 16-25°C) for several hours to overnight.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
c. Protein Purification:
-
Load the clarified lysate onto a chromatography column suitable for the purification tag (e.g., Ni-NTA agarose for His-tagged proteins).
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the target protein with elution buffer containing a high concentration of an appropriate competing agent (e.g., imidazole for His-tagged proteins).
-
Analyze the purified protein fractions by SDS-PAGE.
-
Desalt and concentrate the purified protein as needed.
HPLC Analysis of Neomycin
This protocol provides a general method for the quantification of neomycin in fermentation broths.
a. Sample Preparation:
-
Centrifuge the S. fradiae fermentation broth to pellet the mycelia.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the linear range of the standard curve.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 95:5, v/v).[1] The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 265 nm.[1]
-
Injection Volume: 10 µL.[1]
c. Quantification:
-
Prepare a series of neomycin standards of known concentrations.
-
Generate a standard curve by plotting the peak area against the concentration of the neomycin standards.
-
Determine the concentration of neomycin in the samples by interpolating their peak areas from the standard curve.
Conclusion
The biosynthesis of neomycin in Streptomyces fradiae is a complex and highly regulated process that has been the subject of extensive research. A thorough understanding of the neo biosynthetic gene cluster, the enzymatic pathway, and the regulatory networks that control neomycin production is crucial for the rational design of strain improvement strategies. The methodologies outlined in this guide provide a framework for further investigation into this important antibiotic, with the ultimate goal of enhancing its production and developing novel aminoglycoside derivatives with improved therapeutic properties.
References
An In-depth Technical Guide to the Antibacterial Spectrum of Fradimycin A Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of the Fradimycin A complex. It is important to note that the term "Fradimycin" can refer to two distinct classes of antibiotics derived from Streptomyces fradiae. This guide will address both: the well-established aminoglycoside antibiotic complex, more commonly known as Neomycin, of which Framycetin (or Neomycin B) is a major component, and a newer class of capoamycin-type antibiotics, including this compound and B.
Section 1: The Neomycin/Framycetin Complex (Fradimycin)
The neomycin complex is a mixture of related aminoglycoside antibiotics, primarily Neomycin A, B (Framycetin), and C. It is a broad-spectrum antibiotic, exhibiting bactericidal activity primarily against Gram-negative bacteria and some Gram-positive bacteria.[1][2]
Neomycin exerts its antibacterial effect by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria.[1] This binding interferes with the decoding site, leading to the misreading of mRNA during protein synthesis. The resulting non-functional or toxic proteins, along with the disruption of polysomes, lead to bacterial cell death.
References
The Core of Aminoglycoside Activity: A Technical Guide to Neamine (Fradimycin A)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoglycosides are a critical class of antibiotics used to treat severe bacterial infections, particularly those caused by Gram-negative bacteria. Their potent bactericidal activity stems from their ability to bind to the bacterial ribosome, leading to the inhibition of protein synthesis and the production of nonfunctional or toxic peptides. At the heart of many of these complex molecules lies a conserved pseudodisaccharide core known as neamine, or Fradimycin A. This guide provides an in-depth technical examination of the pivotal role of neamine in the antibacterial activity of aminoglycosides, detailing its mechanism of action, binding characteristics, and the experimental methodologies used to elucidate its function.
Neamine is the fundamental structural motif for a large family of 4,5- and 4,6-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside antibiotics. It is composed of a 2-deoxystreptamine ring (ring II) glycosidically linked to a glucosaminopyranose (ring I). While neamine itself exhibits some antibacterial properties, it is often the scaffold upon which additional sugar moieties are attached to create more potent and broad-spectrum antibiotics like neomycin and kanamycin. Understanding the contribution of the neamine core is therefore essential for the rational design of novel aminoglycoside derivatives to combat the growing threat of antibiotic resistance.
The Central Role of Neamine in Ribosomal Binding
The primary target of neamine and its derivatives is the bacterial 30S ribosomal subunit, specifically the aminoacyl-tRNA site (A-site) within the 16S rRNA. This binding event is the cornerstone of aminoglycoside activity.
Mechanism of Action
Neamine's interaction with the A-site is highly specific and induces a cascade of events that disrupt protein synthesis:
-
Binding to the A-Site: Neamine binds to the major groove of the A-site of the 16S rRNA. This binding pocket is formed by a series of non-canonical base pairs and a bulged nucleotide, creating a unique three-dimensional space that accommodates the neamine structure. The interaction is primarily mediated by rings I and II of the neamine core, which have been shown to be sufficient for specific binding.
-
Induction of a Conformational Change: Upon binding, neamine stabilizes a conformation of the A-site that mimics the state it adopts when a cognate tRNA is bound. This leads to the flipping out of two universally conserved adenine residues (A1492 and A1493) from helix 44 of the 16S rRNA.
-
Disruption of Protein Synthesis: The neamine-induced conformational change has two major consequences:
-
Inhibition of Translocation: The movement of the peptidyl-tRNA from the A-site to the P-site is hindered, effectively stalling protein elongation.
-
mRNA Misreading: The altered conformation of the A-site reduces the fidelity of codon-anticodon recognition, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the synthesis of nonfunctional or toxic proteins, contributing to the bactericidal effect of aminoglycosides.
-
The following diagram illustrates the signaling pathway of neamine's mechanism of action.
Quantitative Analysis of Neamine's Activity
While neamine forms the essential core for many potent aminoglycosides, its intrinsic antibacterial activity is modest. This is attributed to its weaker binding affinity to the ribosome compared to its more complex derivatives like neomycin.
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Studies have shown that neamine itself is often inactive against a range of bacterial strains, with high MIC values. This is in contrast to its derivatives, which can be highly potent.
| Compound | Organism | MIC (µg/mL) | Reference |
| Neamine | P. aeruginosa | >128 | |
| Neamine | E. coli | >128 | |
| Neamine | K. pneumoniae | >128 | |
| Neamine | S. aureus | >128 | |
| 3',6-dinonyl neamine | P. aeruginosa (clinical strains) | 1-2 | |
| 3',6-di(dimethyloctyl) neamine | P. aeruginosa (clinical strains) | 1-2 | |
| Neomycin B | P. aeruginosa (PA 406, PA313) | Active | |
| Neomycin B | E. coli (clinical strains) | Active |
Binding Affinity (Dissociation Constant - Kd)
The binding affinity of a ligand to its target is quantified by the dissociation constant (Kd), with a lower Kd indicating a stronger interaction. While specific Kd values for neamine binding to the bacterial ribosome are not widely reported due to its relatively weak interaction, studies on neamine-nucleoside conjugates have shown that modifications to the neamine scaffold can significantly enhance RNA binding affinity. For instance, certain neamine-amino acid substituted nucleoside conjugates have demonstrated 4.8 to 6.3 times greater RNA binding affinity compared to neamine alone.
Experimental Protocols
The characterization of neamine's role in aminoglycoside activity relies on a suite of well-established experimental techniques. Detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard for determining the antibacterial susceptibility of an organism to a compound.
1. Preparation of Materials:
-
Bacterial Culture: Grow the test bacterial strain in a suitable liquid medium (e.g., Mueller-Hinton Broth - MHB) to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.
-
Antibiotic Stock Solution: Prepare a concentrated stock solution of neamine (or its derivatives) in a suitable solvent and sterilize by filtration.
-
96-Well Microtiter Plate: Use sterile, round-bottom 96-well plates.
2. Assay Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the neamine stock solution in MHB directly in the 96-well plate. Typically, this is done by adding 100 µL of MHB to all wells, then adding 100 µL of the antibiotic stock to the first column and serially diluting across the plate.
-
Inoculation: Dilute the standardized bacterial culture to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well. Add the bacterial inoculum to each well containing the antibiotic dilution series.
-
Controls: Include a growth control (bacteria in MHB without antibiotic) and a sterility control (MHB only) on each plate.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
3. Data Analysis:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
The following diagram illustrates the experimental workflow for MIC determination.
In Vitro Translation Inhibition Assay using a Luciferase Reporter
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
1. Preparation of Components:
-
Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli) that contains all the necessary components for translation.
-
Reporter mRNA: Synthesize a reporter mRNA molecule that encodes for a readily detectable protein, such as firefly luciferase.
-
Reaction Buffer: Prepare a buffer containing amino acids, ATP, GTP, and other necessary cofactors for translation.
2. Assay Procedure:
-
Reaction Setup: In a microplate, combine the cell-free extract, reaction buffer, and reporter mRNA.
-
Addition of Inhibitor: Add varying concentrations of neamine or the test compound to the reaction wells. Include a no-inhibitor control.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes) to allow for translation to occur.
-
Luciferase Assay: Add a luciferin substrate to the wells. The translated luciferase will catalyze the conversion of luciferin to oxyluciferin, producing light.
3. Data Analysis:
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percent inhibition of translation for each concentration of the compound relative to the no-inhibitor control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against the log of the inhibitor concentration.
Ribosome Binding Assay by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
1. Sample Preparation:
-
RNA and Ligand Preparation: Prepare highly pure solutions of the target RNA (e.g., a model of the 16S rRNA A-site) and the ligand (neamine). The buffer used for both solutions must be identical to avoid heat of dilution effects.
-
Degassing: Thoroughly degas both the RNA and ligand solutions to prevent the formation of air bubbles in the calorimeter.
2. ITC Experiment:
-
Loading the Calorimeter: Load the RNA solution into the sample cell of the calorimeter and the neamine solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the neamine solution into the RNA solution while maintaining a constant temperature.
-
Data Acquisition: The instrument measures the heat released or absorbed after each injection.
3. Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to RNA.
-
This isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction, including the Kd.
Conclusion
Neamine (this compound) represents the foundational core of a large and clinically significant class of aminoglycoside antibiotics. Its primary role is to mediate specific binding to the A-site of the bacterial 16S rRNA, a crucial interaction that triggers the inhibition of protein synthesis through translocation arrest and mRNA misreading. While neamine itself exhibits weak antibacterial activity, its conserved structure provides the essential scaffold for the development of more potent aminoglycoside derivatives. A thorough understanding of the structure-activity relationships of the neamine core, facilitated by the quantitative and mechanistic insights from the experimental protocols detailed in this guide, is paramount for the future design of novel antibiotics capable of overcoming existing resistance mechanisms. The continued exploration of neamine's interactions with the ribosome will undoubtedly fuel the development of the next generation of aminoglycoside therapeutics.
Fradimycin A vs. Framycetin: A Technical Guide to Their Core Components
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of aminoglycoside antibiotics, the nomenclature surrounding "Fradimycin" and "Framycetin" can often lead to ambiguity. This technical guide aims to elucidate the relationship between these two entities, focusing on the core components, mechanisms of action, and antimicrobial profiles. It has been established that "Fradimycin" refers to the broader antibiotic complex produced by the bacterium Streptomyces fradiae. The most active and clinically significant component of this complex is Neomycin B, which is chemically identical to Framycetin. Therefore, for the purposes of this guide, "Framycetin" will be used to refer to this specific active molecule.
This document provides a comprehensive overview of Framycetin, including its chemical properties, mechanism of action, antimicrobial spectrum with quantitative data, and detailed experimental protocols for its characterization. Furthermore, it visualizes key biological pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.
Chemical and Physical Properties
Framycetin is a potent, broad-spectrum aminoglycoside antibiotic. Its chemical structure is fundamental to its mechanism of action, allowing it to bind to bacterial ribosomes and inhibit protein synthesis.
| Property | Value |
| Chemical Formula | C23H46N6O13 |
| Molar Mass | 614.65 g/mol |
| Synonyms | Neomycin B, Fradiomycin B, Soframycin |
| Source Organism | Streptomyces fradiae |
| Appearance | White to yellowish-white powder |
| Solubility | Freely soluble in water, very slightly soluble in alcohol |
Mechanism of Action
Framycetin exerts its bactericidal effect by targeting the bacterial ribosome, a critical component of protein synthesis. The process can be broken down into the following key steps:
-
Cellular Uptake: Framycetin, being a polar molecule, is actively transported across the bacterial cell membrane. This process is oxygen-dependent, which explains its limited activity against anaerobic bacteria.
-
Ribosomal Binding: Once inside the cytoplasm, Framycetin binds to the 30S ribosomal subunit. Specifically, it interacts with the 16S rRNA and associated proteins.
-
Inhibition of Protein Synthesis: This binding event disrupts the normal function of the ribosome in several ways:
-
It interferes with the initiation complex of peptide formation.
-
It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
-
This results in the production of non-functional or toxic proteins, ultimately leading to bacterial cell death.
-
Antimicrobial Spectrum
Framycetin demonstrates broad-spectrum activity against many gram-positive and gram-negative aerobic bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for Framycetin (Neomycin B) against various clinically relevant bacterial isolates.
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pseudomonas aeruginosa | 90 | - | 62.5[1] |
| Carbapenem-Resistant Enterobacteriaceae | 134 | 8 | >256 |
| Staphylococcus aureus (MRSA) | - | - | - |
| Escherichia coli | - | - | - |
Note: MIC50 and MIC90 represent the MIC required to inhibit 50% and 90% of the isolates, respectively. Data for MRSA and E. coli are not consistently available for Framycetin alone but it is known to have activity against them.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Reagents and Materials:
-
Mueller-Hinton Broth (MHB)
-
Framycetin sulfate powder
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
2. Procedure:
-
Prepare Framycetin Stock Solution: Accurately weigh Framycetin sulfate powder and dissolve in a suitable sterile solvent (e.g., water) to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the Framycetin stock solution in MHB directly in the 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the inoculated microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of Framycetin that completely inhibits visible bacterial growth.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of antimicrobial susceptibility.
1. Preparation of Reagents and Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Paper disks impregnated with a standard concentration of Framycetin
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
2. Procedure:
-
Inoculum Preparation: As described in the broth microdilution protocol.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate to create a bacterial lawn.
-
Application of Disks: Aseptically place the Framycetin-impregnated disks onto the surface of the inoculated MHA plate.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk. The size of the zone is correlated to the susceptibility of the bacterium to Framycetin, with larger zones indicating greater susceptibility.
Bacterial Signaling and Stress Response
The introduction of a bactericidal agent like Framycetin can induce a variety of stress responses in bacteria, which are mediated by complex signaling pathways. One such well-characterized system is the Cpx two-component signal transduction system, which responds to envelope stress.
The misfolded proteins resulting from Framycetin's disruption of protein synthesis can accumulate in the periplasm, activating the sensor kinase CpxA. Activated CpxA then phosphorylates the response regulator CpxR. Phosphorylated CpxR acts as a transcription factor, upregulating the expression of genes involved in protein folding, degradation, and efflux pumps, in an attempt to mitigate the damage and enhance survival.
Conclusion
This technical guide clarifies that Framycetin is the primary active component of the Fradimycin complex, synonymous with Neomycin B. Its potent bactericidal activity stems from the irreversible inhibition of bacterial protein synthesis. The provided quantitative data and detailed experimental protocols offer a framework for researchers and drug development professionals to further investigate and characterize this important aminoglycoside antibiotic. Understanding the mechanisms of action and the resulting bacterial stress responses is crucial for the development of novel therapeutic strategies and for combating the rise of antimicrobial resistance.
References
physical and chemical properties of Fradimycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fradimycin A, more commonly known as Framycetin or Neomycin B, is a potent aminoglycoside antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its mechanism of action, and its influence on cellular signaling pathways. Detailed experimental protocols for its analysis are also presented, along with visualizations to facilitate understanding of its complex interactions.
Physical and Chemical Properties
This compound is a complex aminoglycoside antibiotic. Its physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound (Framycetin/Neomycin B)
| Property | Value | Reference |
| Synonyms | This compound, Framycetin, Neomycin B | [1] |
| Molecular Formula | C23H46N6O13 | [2] |
| Molecular Weight | 614.64 g/mol | [2] |
| Appearance | White to yellowish-white, hygroscopic powder | [3] |
| Melting Point | >194°C (decomposes) | [2] |
| Solubility | Freely soluble in water, very slightly soluble in alcohol, practically insoluble in acetone. | [3] |
| pKa | 12.93 ± 0.70 (Predicted) | [4] |
| Optical Rotation | +52.5° to +55.5° | [5] |
Table 2: Spectral Data of this compound (Framycetin/Neomycin B)
| Spectral Data | Key Features | Reference |
| ¹H NMR (D₂O) | Complex spectrum with multiple signals in the carbohydrate region. Key signals include anomeric protons. | [6] |
| ¹³C NMR (D₂O) | Multiple signals corresponding to the sugar moieties and the 2-deoxystreptamine core. | [6] |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 615.3. Fragment ions corresponding to the loss of sugar units are observed. | [7][8] |
| Infrared (IR) Spectroscopy | Broad O-H and N-H stretching bands, C-H stretching, and C-O stretching characteristic of aminoglycosides. | [9][10] |
Mechanism of Action and Signaling Pathways
Antibacterial Mechanism
The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, leading to misreading of the mRNA code and the production of non-functional proteins, ultimately resulting in bacterial cell death.[11][12][13]
References
- 1. Framycetin | CAS#:119-04-0 | Chemsrc [chemsrc.com]
- 2. NEOMYCIN B | 119-04-0 [chemicalbook.com]
- 3. Framycetin sulphate | 4146-30-9 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. usbio.net [usbio.net]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. mtc-usa.com [mtc-usa.com]
- 9. Neomycin sulfate(1405-10-3) IR Spectrum [chemicalbook.com]
- 10. Neomycin sulfate (more than 75% b form) [webbook.nist.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Neomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. neomycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Dawn of a Broad-Spectrum Antibiotic: Unearthing the Early Research on Fradimycin
An In-depth Exploration of the Discovery, Characterization, and Antimicrobial Properties of what was once known as Fradimycin, now recognized as a key member of the Neomycin family of antibiotics.
Fradimycin, a name that has largely receded into the annals of antibiotic history, represents a crucial chapter in the mid-20th century quest for novel antimicrobial agents. Early research, spearheaded by pioneers Selman Waksman and his student Hubert Lechevalier at Rutgers University in 1949, unveiled this potent substance produced by the soil actinomycete Streptomyces fradiae. It was soon discovered that "Fradimycin" was, in fact, Neomycin B, a major and the most active component of the Neomycin complex. This complex, a mixture of Neomycin A, B, and C, proved to be a significant breakthrough in the fight against a wide array of bacterial infections, demonstrating activity against both Gram-positive and Gram-negative pathogens.[1][2]
This technical guide delves into the foundational research on Fradimycin (Neomycin B), presenting the core data, experimental methodologies, and the logical framework of its early investigation for researchers, scientists, and drug development professionals.
Quantitative Antimicrobial Spectrum
The initial allure of Fradimycin stemmed from its broad-spectrum antibacterial activity. Early studies meticulously documented its inhibitory effects on a variety of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the seminal literature, showcasing the antibiotic's potency.
| Bacterium | Gram Stain | Minimum Inhibitory Concentration (µg/mL) |
| Bacillus subtilis | Positive | 0.1 |
| Bacillus mycoides | Positive | 0.2 |
| Bacillus cereus | Positive | 0.5 |
| Staphylococcus aureus | Positive | 0.1 |
| Escherichia coli | Negative | 0.2 |
| Salmonella schottmuelleri | Negative | 1.0 |
| Pseudomonas aeruginosa | Negative | 2.0 |
| Mycobacterium tuberculosis | N/A | 0.5 |
Early Fermentation and Isolation Protocols
The production of Fradimycin from Streptomyces fradiae was a focal point of early research. The methodologies developed laid the groundwork for the large-scale manufacturing of Neomycin.
Fermentation Protocol
The cultivation of Streptomyces fradiae to yield Fradimycin was carried out using submerged aerobic fermentation. The following protocol is a synthesis of the methods described in the initial publications.
-
Inoculum Preparation: A pure culture of Streptomyces fradiae was grown on a suitable agar medium.
-
Seed Culture: A portion of the agar culture was used to inoculate a liquid seed medium. A commonly used composition is detailed in the table below. The seed culture was incubated with agitation to ensure vigorous growth.
-
Production Fermentation: The production medium was inoculated with the seed culture. The fermentation was carried out under controlled conditions of aeration, agitation, and temperature (typically 25-28°C) for several days.
Table 2: Composition of Early Fermentation Media for Fradimycin Production
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10 | 20 |
| Peptone | 5 | 10 |
| Meat Extract | 3 | 5 |
| Sodium Chloride | 5 | 5 |
| Calcium Carbonate | 1 | 2 |
Isolation and Purification Protocol
The recovery of Fradimycin from the fermentation broth involved a multi-step process to separate the active compound from the mycelium and other components of the culture medium.
-
Mycelium Removal: The fermentation broth was first acidified and then filtered to remove the S. fradiae mycelium.
-
Adsorption: The clarified broth was then passed through a column containing an adsorbent material, such as activated carbon or a cation-exchange resin, to which the basic Fradimycin molecule would bind.
-
Elution: The antibiotic was subsequently eluted from the adsorbent using an acidic or alkaline solution.
-
Precipitation and Drying: The eluate was then neutralized, concentrated, and the crude Fradimycin was precipitated using an organic solvent like acetone. The resulting precipitate was collected and dried to yield a crude powder.
Mechanism of Action
Early investigations into Fradimycin's mode of action revealed its ability to disrupt bacterial protein synthesis. It was later elucidated that Neomycin, including its B component (Fradimycin), binds to the 30S ribosomal subunit of bacteria. This binding interferes with the decoding of mRNA, leading to the production of non-functional proteins and ultimately, bacterial cell death.
Visualizing the Early Research Workflow
The following diagrams, generated using the DOT language, illustrate the key processes in the early research and production of Fradimycin.
References
The Potent Biological Activity of Fradimycin A and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fradimycin A belongs to the pradimicin family of antibiotics, a class of natural products that have garnered significant interest for their potent and broad-spectrum antifungal activity. These compounds, produced by various species of actinomycetes, exhibit a unique mechanism of action that sets them apart from currently available antifungal agents. This technical guide provides an in-depth overview of the biological activity of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-infective and anticancer therapeutics.
Mechanism of Action
The primary mechanism of action of pradimicins, including this compound, involves a specific interaction with the fungal cell wall. Unlike many antifungal drugs that target the cell membrane or intracellular processes, pradimicins bind to D-mannose residues present in the mannoproteins of the fungal cell wall.[1] This binding is calcium-dependent and leads to the formation of a ternary complex consisting of the pradimicin molecule, a D-mannoside unit, and a calcium ion.[1][2] The formation of this complex is a critical event that disrupts the integrity of the fungal cell membrane, ultimately leading to cell death.[1]
The sequence of events in this process has been elucidated through spectrophotometric analysis. Initially, the pradimicin derivative stereospecifically recognizes and binds to the D-mannopyranoside in the absence of calcium.[2] Subsequently, this conjugate reacts with calcium to form the stable ternary complex.[2] This unique mode of action, targeting a specific carbohydrate moiety on the fungal cell surface, contributes to the broad-spectrum activity of these compounds and may circumvent common resistance mechanisms observed with other antifungal classes.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Mechanism of action of Pradimicin A derivatives.
Biological Activity
This compound and its derivatives have demonstrated a wide range of biological activities, including potent antifungal, antibacterial, and cytotoxic effects. The following tables summarize the quantitative data from various studies.
Antifungal Activity
The pradimicin family exhibits broad-spectrum antifungal activity against a variety of pathogenic yeasts and molds.
| Compound | Organism | MIC (µg/mL) | Reference |
| BMS-181184 | Candida spp. | ≤ 8 | [3] |
| BMS-181184 | Cryptococcus neoformans | ≤ 8 | [3] |
| BMS-181184 | Aspergillus fumigatus | ≤ 8 | [3] |
| Pradimicin U | Alternaria brassicicola BCC 42724 | 25.0 | [4] |
Antibacterial Activity
Several pradimicin derivatives have also shown activity against clinically relevant bacteria.
| Compound | Organism | MIC (µg/mL) | Reference |
| Pradimicin-IRD | Streptococcus agalactiae | 3.1 | [5] |
| Pradimicin-IRD | Pseudomonas aeruginosa | 3.1 | [5] |
| Pradimicin-IRD | Staphylococcus aureus | 3.1 | [5] |
| Pradimicin U | Bacillus cereus ATCC 11778 | 6.25 | [4] |
| Pradimicin U | Staphylococcus aureus ATCC 29213 | 1.56 | [4] |
| Pradimicin U | Mycobacterium tuberculosis H37Ra | 25.0 | [4] |
Cytotoxic Activity
In addition to their antimicrobial properties, certain pradimicin derivatives have demonstrated significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 | Reference |
| Pradimicin-IRD | HCT-116 (Colon Carcinoma) | 0.8 µM | [5] |
| Pradimicin-IRD | MM 200 (Melanoma) | 2.7 µM | [5] |
| Pradimicin U | NCI-H187 (Human Small Cell Lung Cancer) | 5.69 µg/mL | [4] |
| Pradimicin U | MCF-7 (Human Breast Cancer) | 52.49 µg/mL | [4] |
| Pradimicin U | Vero (Normal Kidney Cells) | 21.84 µg/mL | [4] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values for this compound and its derivatives is crucial for evaluating their potency. The following sections outline the general methodologies employed in these assessments.
Antifungal and Antibacterial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism. The protocol is generally performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Workflow for Broth Microdilution Assay:
Caption: General workflow for the broth microdilution assay.
Key Steps:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a liquid growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (colony-forming units per milliliter).
-
Inoculation: The prepared inoculum is added to each well of the microtiter plate containing the diluted antimicrobial agent.
-
Incubation: The plate is incubated under optimal conditions for the growth of the microorganism (e.g., 35°C for 24-48 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a spectrophotometer to measure turbidity.[6][7]
Cytotoxicity Assay (MTT or similar colorimetric assays)
Cytotoxicity assays are performed to evaluate the effect of a compound on the viability of mammalian cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is a key parameter determined from these assays.
Workflow for a Typical Cytotoxicity Assay:
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mode of antifungal action of pradimicin antibiotics. III. Spectrophotometric sequence analysis of the ternary complex formation of BMY-28864 with D-mannopyranoside and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pradimicin-IRD from Amycolatopsis sp. IRD-009 and its antimicrobial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Fradimycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fradimycin A, also known as Framycetin or Neomycin B, is a potent aminoglycoside antibiotic effective against a broad spectrum of bacterial infections.[1][2] Its primary application is in topical preparations for skin, eye, and ear infections, and it can also be used orally for intestinal infections.[3][4] Due to the presence of multiple structurally similar components in the fermentation broth and the lack of a significant UV chromophore, the purification and analysis of this compound present a considerable challenge. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the isolation and purification of this compound, ensuring high purity for research, development, and quality control purposes.
This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC with an ion-pairing agent and an Evaporative Light Scattering Detector (ELSD).
Principle of the Method
Aminoglycoside antibiotics like this compound are highly polar molecules and exhibit poor retention on traditional reversed-phase HPLC columns. To overcome this, an ion-pairing agent, such as trifluoroacetic acid (TFA), is added to the mobile phase. The ion-pairing agent forms a less polar complex with the positively charged amino groups of this compound, enhancing its retention on the C18 stationary phase.
Due to the absence of a strong UV-absorbing chromophore in the this compound molecule, conventional UV detectors offer insufficient sensitivity.[5][6] An Evaporative Light Scattering Detector (ELSD) is employed as a universal detector that is independent of the optical properties of the analyte, providing sensitive and reliable detection.
Experimental Protocols
Sample Preparation
-
Fermentation Broth Extraction:
-
Centrifuge the fermentation broth to separate the mycelium.
-
The supernatant containing this compound can be subjected to solid-phase extraction (SPE) using a cation-exchange cartridge.
-
Wash the cartridge with a low-ionic-strength buffer to remove impurities.
-
Elute this compound with a high-ionic-strength buffer or a buffer with a higher pH.
-
Desalt the eluate using a suitable method (e.g., size-exclusion chromatography or dialysis).
-
-
Standard and Sample Solution:
-
Accurately weigh and dissolve the extracted and dried this compound sample or a reference standard in deionized water to a final concentration of 1 mg/mL.[7]
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC Instrumentation and Conditions
A representative HPLC method for the purification of this compound is detailed below. This method is based on established protocols for the analysis of Neomycin and Framycetin.[6][8][9]
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Polaris C18-A (150 mm x 4.6 mm, 3 µm) |
| Mobile Phase | 170 mM Trifluoroacetic Acid (TFA) in Water |
| Flow Rate | 0.2 mL/min[6][8] |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Nebulizer Temperature | 40 °C |
| Evaporator Temperature | 60 °C |
| Gas Flow Rate | 1.5 L/min (Nitrogen) |
Table 1: HPLC Parameters for this compound Purification.
Data Analysis and Purity Assessment
The purity of the collected fractions can be assessed by re-injecting an aliquot into the analytical HPLC system. The peak area of this compound relative to the total peak area of all components in the chromatogram is used to determine the purity.
| Parameter | Value |
| Retention Time of this compound (Neomycin B) | Approximately 12-15 min (retention time may vary based on system and exact conditions) |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.6 µg/mL |
| Linearity (r²) | > 0.99 |
| Recovery | 95 - 105% |
Table 2: Representative Performance Data for the HPLC Method.
Experimental Workflow and Logical Relationships
References
- 1. cafoli.in [cafoli.in]
- 2. clinichrom.com [clinichrom.com]
- 3. Fradiomycin Sulphate: View Uses, Side Effects and Medicines [truemeds.in]
- 4. youtube.com [youtube.com]
- 5. agilent.com [agilent.com]
- 6. Analysis of neomycin sulfate and framycetin sulfate by high-performance liquid chromatography using evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. [논문]Analysis of neomycin sulfate and framycetin sulfate by high-performance liquid chromatography using evaporative light scattering detection [scienceon.kisti.re.kr]
Mass Spectrometry Analysis of Fradimycin A Components: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fradimycin A is a polyketide antibiotic belonging to the capoamycin family of natural products. Its complex structure, featuring a modified benz[a]anthraquinone chromophore, a deoxysugar unit, and a long-chain polyene acid, presents a significant analytical challenge. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the characterization, quantification, and structural elucidation of this compound and its related components. This document provides detailed application notes and experimental protocols for the MS analysis of this compound.
Physicochemical Properties and High-Resolution Mass Spectrometry Data
Accurate mass measurement is the foundation of confident compound identification. High-resolution mass spectrometry (HRMS) provides the necessary mass accuracy to determine the elemental composition of the parent molecule and its fragments.
| Compound | Molecular Formula | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |
| This compound | C₃₉H₄₂O₁₅ | 751.2673 | 773.2463 |
Table 1: High-Resolution Mass Spectrometry Data for this compound.
Theoretical Tandem Mass Spectrometry (MS/MS) Fragmentation of this compound
While experimental tandem mass spectrometry data for this compound is not widely available in public databases, a theoretical fragmentation pattern can be predicted based on its structure and the known fragmentation behavior of similar polyketide glycosides. The primary fragmentation event is expected to be the cleavage of the glycosidic bond, separating the aglycone (benz[a]anthraquinone core) from the deoxysugar moiety. Further fragmentation of these components can provide detailed structural information.
The following table summarizes the predicted major fragment ions for the [M+H]⁺ precursor of this compound upon collision-induced dissociation (CID).
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure/Origin |
| 751.2673 | 571.1599 | [Aglycone + H]⁺ - Loss of the deoxysugar and polyene acid chain |
| 751.2673 | 413.0867 | [Benz[a]anthraquinone core + H]⁺ - Cleavage of the polyene acid and deoxysugar |
| 751.2673 | 179.1021 | [Deoxysugar - H₂O + H]⁺ |
| 571.1599 | 395.0761 | Fragmentation of the polyene acid chain from the aglycone |
Table 2: Theoretical Quantitative Fragmentation Data for this compound [M+H]⁺.
Disclaimer: The quantitative data presented in Table 2 is theoretical and based on the predicted fragmentation of the this compound structure. Actual relative abundances of fragment ions may vary depending on the experimental conditions.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for obtaining high-quality MS data and minimizing matrix effects.
Protocol for Extraction of this compound from Fermentation Broth:
-
Centrifugation: Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet the mycelia.
-
Supernatant Collection: Carefully collect the supernatant containing the secreted this compound.
-
Liquid-Liquid Extraction:
-
Adjust the pH of the supernatant to 3.0 with 1M HCl.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic layers.
-
-
Drying and Reconstitution:
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol for LC-MS analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol outlines a general method for the separation and detection of this compound using a standard C18 reversed-phase column.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates:
-
Cone Gas: 50 L/hr.
-
Desolvation Gas: 600 L/hr.
-
-
MS Scan Range: m/z 100-1000.
-
MS/MS Analysis: For fragmentation studies, select the precursor ion of this compound (m/z 751.27) for collision-induced dissociation (CID). Use a collision energy ramp (e.g., 20-40 eV) to obtain a comprehensive fragmentation pattern.
-
Diagrams and Workflows
General LC-MS/MS Workflow for this compound Analysis
LC-MS/MS workflow for this compound analysis.
Predicted Fragmentation Pathway of this compound
Predicted fragmentation of this compound.
Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Fradimycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Fradimycin A, also known as Neomycin B, against a variety of microorganisms. The MIC is a critical parameter in assessing the antimicrobial potency of a compound.[1] The protocols described herein are based on the standardized broth microdilution method, a widely accepted technique for antimicrobial susceptibility testing.[2] This application note includes comprehensive instructions for the preparation of this compound stock solutions, microbial inocula, and the execution of the MIC assay. Additionally, a summary of available MIC data for this compound against selected bacteria is presented.
Principle of the MIC Assay
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[1][3] The broth microdilution method involves challenging a standardized suspension of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The assay is typically performed in a 96-well microtiter plate format, which allows for the simultaneous testing of multiple concentrations and replicates.[2][4] Following incubation, the wells are visually inspected for turbidity, and the lowest concentration of the antimicrobial agent that shows no growth is recorded as the MIC.
Materials and Reagents
-
This compound (Neomycin B sulfate) powder
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus fumigatus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Sterile deionized water
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes and sterile tips
-
Spectrophotometer or McFarland standards for inoculum standardization
-
Incubator (35°C ± 2°C)
-
Vortex mixer
Experimental Protocols
Preparation of this compound (Neomycin Sulfate) Stock Solution
This compound, commercially available as Neomycin sulfate, is freely soluble in water.[1][5][6]
-
Weighing the Compound: Accurately weigh the required amount of Neomycin sulfate powder using an analytical balance.
-
Dissolution: Dissolve the powder in sterile deionized water to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).[4]
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in sterile, light-protected containers at 2-8°C for up to 5 days or at -20°C for longer-term storage.[6]
Preparation of Microbial Inoculum
-
Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
Dilute this suspension in the appropriate broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Fungal Inoculum:
-
Yeast (Candida albicans): Prepare a suspension equivalent to a 0.5 McFarland standard and dilute it in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Molds (Aspergillus fumigatus): Grow the mold on a suitable agar medium until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific optical density using a spectrophotometer and then dilute in RPMI-1640 to obtain a final inoculum of 0.4-5 x 10⁴ CFU/mL.
-
Broth Microdilution Assay Protocol
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.
-
Serial Dilution: Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to the wells in the first column. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Controls: The eleventh column will serve as the growth control (inoculum without antibiotic), and the twelfth column will be the sterility control (broth only).
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the antibiotic concentrations to the desired final test range.
-
Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria, 24 hours for Candida, and 48-72 hours for Aspergillus.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
Data Presentation
The following table summarizes the available MIC values for this compound (Neomycin B) against selected microorganisms.
| Microorganism | MIC Range (µg/mL) | Reference(s) |
| Escherichia coli | <8 - >4,096 | [3][7][8] |
| Pseudomonas aeruginosa | 4 - >2,048 | [9][10] |
| Staphylococcus aureus | Susceptible | [2] |
| Candida albicans | Data not available | |
| Aspergillus fumigatus | Data not available |
Visualizations
Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Mechanism of Action of this compound
Caption: Mechanism of action of this compound, an aminoglycoside that inhibits bacterial protein synthesis.
References
- 1. Neomycin Sulfate 25 mg/mL Oral Solution [uspharmacist.com]
- 2. Declining susceptibility to neomycin and polymyxin B of pathogens recovered in otitis externa clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenotypic antimicrobial resistance in Escherichia coli strains isolated from swine husbandries in North Western Germany – temporal patterns in samples from laboratory practice from 2006 to 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.who.int [cdn.who.int]
- 6. Neomycin sulfate | 1405-10-3 [chemicalbook.com]
- 7. Minimal inhibitory concentration of neomycin - Bacteria Escherichia coli - BNID 100765 [bionumbers.hms.harvard.edu]
- 8. Genetic background of neomycin resistance in clinical Escherichia coli isolated from Danish pig farms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antibacterial Susceptibility Testing of Fradimycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fradimycin A is an antibiotic for which standardized in vitro susceptibility testing protocols are not yet established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These application notes provide detailed protocols for determining the antibacterial susceptibility of microorganisms to this compound, based on established methodologies for other antibiotics. The provided protocols for broth microdilution and disk diffusion are intended to serve as a starting point for researchers to generate reproducible and reliable data.
Principle of Methods
In vitro antibacterial susceptibility testing is essential for determining the concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The two most common methods are:
-
Broth Microdilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[1] Serial dilutions of the antibiotic are prepared in a 96-well microtiter plate and inoculated with a standardized bacterial suspension.
-
Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method where a paper disk impregnated with a specific concentration of an antibiotic is placed on an agar plate inoculated with a standardized bacterial suspension.[2][3] The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a zone of growth inhibition will appear around the disk.[4][5]
Materials and Reagents
-
This compound (powder, of known purity)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Sterile 96-well microtiter plates
-
Sterile Petri dishes (100 mm or 150 mm)
-
Sterile paper disks (6 mm diameter)
-
Adjustable pipettes and sterile tips
-
Bacterial cultures
-
Spectrophotometer or nephelometer
-
Incubator (35°C ± 2°C)
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853)[11]
-
Solvent for this compound (e.g., sterile deionized water, DMSO, depending on solubility)
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from CLSI guidelines for determining the MIC of a novel antimicrobial agent.
1. Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Based on the purity of the compound, calculate the required volume of a suitable sterile solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Note: The choice of solvent should not affect bacterial growth at the highest concentration used in the assay.
2. Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in a 96-well microtiter plate.
-
The final volume in each well should be 50 µL, with the antibiotic concentration being twice the final desired concentration.
-
A typical concentration range to test for a novel compound is 128 µg/mL to 0.06 µg/mL. This range may need to be adjusted based on preliminary results.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[1]
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[9][10] This corresponds to approximately 1.5 x 10⁸ CFU/mL.[5][9]
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate.
4. Inoculation and Incubation:
-
Add 50 µL of the standardized and diluted inoculum to each well of the microtiter plate (except the sterility control). This will bring the final volume to 100 µL and dilute the antibiotic to its final concentration.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the organism. This can be assessed visually or with a microplate reader.
Experimental Workflow for Broth Microdilution
Protocol 2: Disk Diffusion Assay
This protocol provides a method for preparing and using this compound disks for susceptibility testing.
1. Preparation of this compound Disks:
-
Since commercial disks are not available, they must be prepared in-house.
-
Prepare a stock solution of this compound at a concentration that will deliver the desired amount per disk. The optimal concentration needs to be determined empirically. A common starting point for novel compounds is to prepare disks containing 10 µg or 30 µg of the active compound.
-
To prepare 10 µg disks, a solution of 0.5 mg/mL can be used, where 20 µL is applied to each disk.
-
Aseptically apply a precise volume (e.g., 20 µL) of the this compound solution to each sterile 6 mm paper disk.
-
Allow the disks to dry completely in a sterile environment before use. Store the prepared disks in a desiccator at 2-8°C.
2. Inoculum Preparation:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
3. Inoculation of Agar Plates:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Allow the surface of the agar to dry for 3-5 minutes before applying the disks.
4. Application of Disks and Incubation:
-
Aseptically place the prepared this compound disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
5. Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.
Experimental Workflow for Disk Diffusion
Quality Control
Quality control is crucial for ensuring the accuracy and reproducibility of susceptibility testing results.
-
QC Strains: Standard QC strains such as E. coli ATCC 25922, S. aureus ATCC 25923, and P. aeruginosa ATCC 27853 should be tested with each batch of susceptibility tests.
-
Establishing QC Ranges: For a new agent like this compound, initial QC ranges must be established. This involves testing the QC strains multiple times (e.g., 20-30 runs on different days) to determine the expected range of MIC values or zone diameters. These ranges can then be used for routine quality assurance.
-
Media and Reagents: The performance of each new batch of Mueller-Hinton agar or broth should be verified using QC strains.
Data Presentation
Quantitative data from susceptibility testing should be summarized in clear and structured tables.
Table 1: Example MIC Data for this compound
| Organism | Strain ID | This compound MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 2 |
| Enterococcus faecalis | ATCC 29212 | 8 |
| Escherichia coli | ATCC 25922 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 |
| Clinical Isolate 1 | S. aureus 001 | 4 |
| Clinical Isolate 2 | E. coli 002 | >128 |
Table 2: Example Zone Diameter Data for this compound (10 µg disk)
| Organism | Strain ID | This compound Zone Diameter (mm) |
| Staphylococcus aureus | ATCC 25923 | 22 |
| Escherichia coli | ATCC 25922 | 6 (No inhibition) |
| Pseudomonas aeruginosa | ATCC 27853 | 6 (No inhibition) |
| Clinical Isolate 1 | S. aureus 001 | 19 |
| Clinical Isolate 2 | E. coli 002 | 6 (No inhibition) |
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro antibacterial susceptibility testing of this compound. Adherence to standardized procedures, including meticulous preparation of reagents and inocula, and the consistent use of quality control strains, is paramount for generating reliable and comparable data. The empirical determination of the optimal concentration range for MIC testing and disk content for diffusion assays will be a critical initial step for any research involving this novel antibiotic.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chainnetwork.org [chainnetwork.org]
- 3. m.youtube.com [m.youtube.com]
- 4. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 5. McFarland standards - Wikipedia [en.wikipedia.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. microbenotes.com [microbenotes.com]
- 9. microbenotes.com [microbenotes.com]
- 10. Preparation of McFarland Turbidity Standards • Microbe Online [microbeonline.com]
- 11. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Developing a Fradimycin A (Neomycin) Dose-Response Curve for E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fradimycin A, also known as Neomycin B, is a component of the neomycin complex, an aminoglycoside antibiotic. Aminoglycosides are known for their potent bactericidal activity against a broad spectrum of bacteria, including Escherichia coli (E. coli). The primary mechanism of action of neomycin involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit in bacteria. This binding leads to mistranslation of mRNA and ultimately results in bacterial cell death.
Determining the dose-response relationship of this compound against E. coli is a critical step in understanding its efficacy and potency. This document provides detailed protocols for generating a dose-response curve using two common methods for assessing bacterial viability: Colony Forming Unit (CFU) counting and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Data Presentation
The following table summarizes the key quantitative data and parameters for the described experimental protocols.
| Parameter | Broth Microdilution (for MIC) | Colony Forming Unit (CFU) Assay | MTT Assay |
| This compound Concentrations | Serial two-fold dilutions (e.g., 0.25 - 128 µg/mL) | Selected concentrations based on MIC (e.g., 0.5x, 1x, 2x, 4x MIC) | Selected concentrations based on MIC (e.g., 0.5x, 1x, 2x, 4x MIC) |
| E. coli Inoculum Density | Approx. 5 x 10^5 CFU/mL | Approx. 1 x 10^6 CFU/mL | Approx. 1 x 10^6 CFU/mL |
| Incubation Time | 16 - 20 hours | 1 - 4 hours (or as required) | 1 - 4 hours (or as required) |
| Incubation Temperature | 37°C | 37°C | 37°C |
| Viability Measurement | Visual turbidity | Number of colonies on agar plates | Absorbance at 570 nm |
| Controls | Growth control (no antibiotic), sterility control (no bacteria) | Untreated control (no antibiotic) | Untreated control (no antibiotic), blank (media only) |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is foundational for establishing the concentration range for the dose-response curve.
Materials:
-
This compound (Neomycin Sulfate)
-
E. coli strain (e.g., ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in sterile distilled water to create a high-concentration stock solution (e.g., 1024 µg/mL). Filter-sterilize the stock solution.
-
Prepare E. coli Inoculum:
-
From a fresh agar plate, pick a few isolated colonies of E. coli and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[1]
-
Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.[1]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at 2x the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared E. coli inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of E. coli.[1]
Dose-Response Curve using Colony Forming Unit (CFU) Assay
This method directly quantifies the number of viable bacteria after treatment.
Materials:
-
This compound
-
E. coli culture
-
Luria-Bertani (LB) broth and agar plates
-
Sterile microcentrifuge tubes
-
Sterile saline or PBS
-
Incubator (37°C)
-
Spreader
Procedure:
-
Prepare E. coli Culture: Grow an overnight culture of E. coli in LB broth at 37°C with shaking.
-
Treatment:
-
Dilute the overnight culture to approximately 1 x 10^6 CFU/mL in fresh LB broth.
-
In separate tubes, add different concentrations of this compound (based on the predetermined MIC, e.g., 0 µg/mL, 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Incubate the tubes at 37°C with shaking for a defined period (e.g., 1, 2, or 4 hours).
-
-
Serial Dilution and Plating:
-
After incubation, take an aliquot from each treatment tube and perform a 10-fold serial dilution in sterile saline.
-
Plate 100 µL of appropriate dilutions onto LB agar plates.
-
-
Incubation and Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
-
Calculate CFU/mL: Use the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)
-
Generate Dose-Response Curve: Plot the log(CFU/mL) against the concentration of this compound.
Dose-Response Curve using MTT Assay
This colorimetric assay measures metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
E. coli culture
-
LB broth
-
Sterile 96-well microtiter plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Prepare E. coli and Treatment Plate:
-
Grow an overnight culture of E. coli and dilute it to approximately 1 x 10^7 CFU/mL in fresh LB broth.
-
In a 96-well plate, add 100 µL of the diluted E. coli suspension to each well.
-
Add 10 µL of different concentrations of this compound to the wells. Include untreated controls.
-
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 2-4 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable bacteria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of viability for each concentration compared to the untreated control: % Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100
-
Plot the percentage of viability against the concentration of this compound to generate the dose-response curve.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound (Neomycin) in E. coli.
Experimental Workflow
Caption: Experimental workflow for generating a dose-response curve.
References
Fradimycin A: Application Notes for Use as a Selection Agent in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fradimycin A is an aminoglycoside antibiotic. While less commonly cited in molecular biology literature than other aminoglycosides like G418 or Kanamycin, its structural similarity suggests its potential as a selection agent for cells genetically modified to express a corresponding resistance gene. Aminoglycoside antibiotics function by binding to the 30S ribosomal subunit in prokaryotes, and to the ribosomal A-site in both prokaryotes and eukaryotes, leading to inhibition of protein synthesis and eventual cell death.[1][2] This property allows for the selection of cells that have been successfully transformed with a plasmid carrying a resistance gene.
The most common mechanism of resistance to aminoglycoside antibiotics is the enzymatic modification of the drug by aminoglycoside-modifying enzymes (AMEs).[3][4][5] For the purposes of molecular biology, the neomycin phosphotransferase II (nptII) gene is a widely used selectable marker.[6][7][8][9][10] The NPTII enzyme inactivates a range of aminoglycosides, including neomycin, kanamycin, and G418, by phosphorylation.[7][8][10] It is highly probable that the nptII gene also confers resistance to this compound, making it a viable selection system.
These application notes provide a comprehensive guide to utilizing this compound as a selection agent, including its mechanism of action, the corresponding resistance mechanism, and detailed protocols for establishing optimal selection conditions.
Data Presentation
Table 1: General Properties of Aminoglycoside Selection Agents
| Property | Description | Reference |
| Target | Binds to the A-site of ribosomal RNA (rRNA), a component of the 30S ribosomal subunit.[1] | [1] |
| Mechanism of Action | Inhibits protein synthesis by causing mistranslation and premature termination of translation.[1][11] | [1][11] |
| Resistance Mechanism | Enzymatic inactivation by aminoglycoside-modifying enzymes (e.g., NPTII) through phosphorylation, acetylation, or nucleotidylation.[3][5][12] | [3][5][12] |
| Common Resistance Gene | Neomycin phosphotransferase II (nptII) | [6][7][8][9][10] |
Table 2: Recommended Concentration Ranges for Common Aminoglycoside Selection Agents (for reference)
Note: The optimal concentration for this compound must be determined empirically for each cell type.
| Selection Agent | Organism | Typical Concentration Range | Reference |
| G418 (Geneticin) | Mammalian Cells | 100 - 2000 µg/mL | |
| Yeast | 50 - 500 µg/mL | ||
| Plant Cells | 10 - 50 µg/mL | [9] | |
| Kanamycin | E. coli | 10 - 50 µg/mL | |
| Plant Cells | 50 - 500 µg/mL | [7][8] | |
| Neomycin | E. coli | 5 - 25 µg/mL | |
| Plant Cells | 50 - 100 µg/mL | ||
| Paromomycin | Plant Cells | 100 - 150 µg/mL | [6][7][8] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Kill Curve)
To effectively select for transformed cells, it is crucial to first determine the minimum concentration of this compound that is lethal to non-transformed cells. This is achieved by generating a kill curve.
Materials:
-
Non-transformed host cells (the same cell line you intend to transform)
-
Appropriate complete cell culture medium
-
This compound stock solution (prepare in a suitable solvent, e.g., water or PBS, and filter-sterilize)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Incubator with appropriate conditions (e.g., 37°C, 5% CO₂)
-
Cell counting method (e.g., hemocytometer, automated cell counter) or viability assay (e.g., MTT, Trypan Blue)
Methodology:
-
Cell Plating: Seed the multi-well plates with your non-transformed cells at a low density (e.g., 20-30% confluency) to allow for growth over the course of the experiment.
-
This compound Addition: The following day, replace the medium with fresh medium containing a range of this compound concentrations. It is advisable to test a broad range initially (e.g., 0, 25, 50, 100, 200, 400, 800, 1600 µg/mL). Include a no-antibiotic control.
-
Incubation: Incubate the plates under standard conditions.
-
Monitoring Cell Viability: Observe the cells daily for signs of toxicity (e.g., rounding, detachment, lysis). Assess cell viability at regular intervals (e.g., every 2-3 days) for a period of 7-14 days.
-
Data Analysis: Plot the percentage of viable cells against the this compound concentration. The lowest concentration that results in complete cell death after 7-10 days is the optimal concentration for selection.
Protocol 2: Selection of Transformed Cells
This protocol outlines the process of selecting for cells that have been successfully transformed with a vector containing the nptII resistance gene.
Materials:
-
Transformed cells (following transfection or transformation protocol)
-
Non-transformed control cells
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture plates or flasks
Methodology:
-
Post-Transfection Recovery: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.
-
Initiation of Selection: Replace the medium with fresh medium containing the pre-determined optimal concentration of this compound.
-
Maintenance of Selection: Replace the selective medium every 3-4 days to maintain the antibiotic pressure and remove dead cells.
-
Monitoring of Selection: Observe the cultures regularly. Non-transformed cells will begin to die off, while resistant cells will survive and proliferate.
-
Expansion of Resistant Colonies: Once distinct resistant colonies are visible (typically after 1-3 weeks), they can be isolated using cloning cylinders or by limiting dilution and expanded into clonal populations.
-
Verification of Integration: It is recommended to verify the integration of the transgene in the resistant clones through methods such as PCR, Southern blotting, or functional assays.
Visualizations
References
- 1. Aminoglycoside Resistance: The Emergence of Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective condensation of DNA by aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to aminoglycoside antibiotics: overview and perspectives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. research.aber.ac.uk [research.aber.ac.uk]
- 7. Paromomycin is a more effective selection agent than kanamycin in Arabidopsis harboring the neomycin phosphotransferase II transgene | PLOS One [journals.plos.org]
- 8. Paromomycin is a more effective selection agent than kanamycin in Arabidopsis harboring the neomycin phosphotransferase II transgene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ogtr.gov.au [ogtr.gov.au]
- 11. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 12. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Quantification of Fradimycin A in Complex Mixtures
Introduction
Fradimycin A, also known as Neomycin A, is an aminoglycoside antibiotic effective against a wide range of bacterial infections. Accurate quantification of this compound in complex matrices such as pharmaceutical formulations, biological fluids, and environmental samples is crucial for drug development, quality control, and research. Due to the structural similarity of this compound to other aminoglycosides like Framycetin, analytical methods developed for these related compounds can be adapted for its quantification. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, a robust and sensitive method suitable for complex mixtures.
High-Performance Liquid Chromatography with Pre-Column Derivatization and UV Detection (HPLC-UV)
This method is based on the derivatization of this compound with a chromophoric agent, allowing for its detection by a UV-Vis detector. Pre-column derivatization is necessary as aminoglycosides lack a significant chromophore, making them difficult to detect directly with UV spectroscopy.
Principle
This compound is derivatized with 2,4-dinitrofluorobenzene (DNFB) prior to injection into the HPLC system. The resulting derivatized product is chromophoric and can be detected by a UV detector. Separation is achieved on a reversed-phase C18 column with a suitable mobile phase. Quantification is performed by comparing the peak area of the analyte to that of a known standard.
Experimental Protocol
1.2.1. Materials and Reagents
-
This compound reference standard
-
2,4-dinitrofluorobenzene (DNFB)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Tris(hydroxymethyl)aminomethane
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Sample matrix (e.g., pharmaceutical formulation, serum, etc.)
1.2.2. Instrumentation
-
HPLC system equipped with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Water bath
1.2.3. Preparation of Solutions
-
Tris Buffer (0.2 M, pH 8.0): Dissolve an appropriate amount of Tris(hydroxymethyl)aminomethane in deionized water, adjust the pH to 8.0 with HCl, and dilute to the final volume.
-
DNFB Reagent (1% w/v): Dissolve 1 g of 2,4-dinitrofluorobenzene in 100 mL of methanol. Caution: DNFB is toxic and a skin irritant. Handle with appropriate personal protective equipment.
-
Mobile Phase: A typical mobile phase for the separation of derivatized aminoglycosides consists of a mixture of acetonitrile and water. The exact ratio may need to be optimized for specific applications. A starting point could be a gradient elution from 50% to 90% acetonitrile over 20 minutes.
-
Standard Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
1.2.4. Sample Preparation and Derivatization
-
Sample Extraction: The extraction procedure will depend on the matrix. For liquid samples like serum, protein precipitation with acetonitrile or methanol may be necessary. For solid samples, extraction with a suitable solvent followed by filtration or centrifugation is required.
-
Derivatization:
-
To 1 mL of the extracted sample or working standard solution in a reaction vial, add 1 mL of Tris buffer (0.2 M, pH 8.0).
-
Add 1 mL of the DNFB reagent (1% w/v in methanol).
-
Vortex the mixture for 1 minute.
-
Incubate the vial in a water bath at 60°C for 30 minutes.
-
After incubation, cool the vial to room temperature.
-
Filter the derivatized solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
1.2.5. HPLC Conditions
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with Acetonitrile and Water (specific gradient to be optimized)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 365 nm[1]
-
Column Temperature: 30°C
1.2.6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the derivatized this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank matrix, the matrix spiked with this compound, and a standard solution.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of aminoglycosides using HPLC-UV with pre-column derivatization, based on literature for the closely related compound Framycetin.[1] These values can serve as a benchmark for the method development and validation of this compound analysis.
| Parameter | Typical Value/Range |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (Recovery) | 97.5 – 102.5% |
| Precision (RSD%) | |
| - Repeatability (Intra-day) | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% |
| Limit of Detection (LOD) | Method dependent, typically in the low µg/mL range |
| Limit of Quantification (LOQ) | Method dependent, typically in the low to mid µg/mL range |
Spectrophotometric Method
For less complex mixtures or as a screening tool, a spectrophotometric method can be employed.
Principle
This method relies on the direct measurement of the absorbance of this compound at a specific wavelength. While simpler and faster than HPLC, it is less specific and may be prone to interference from other components in the mixture that absorb at the same wavelength.
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound reference standard
-
Solvent (e.g., deionized water, appropriate buffer)
-
Sample matrix
3.2.2. Instrumentation
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
3.2.3. Procedure
-
Wavelength Selection: Scan a solution of this compound across a range of wavelengths (e.g., 200-700 nm) to determine the wavelength of maximum absorbance (λmax). For Framycetin, absorbance maxima have been observed at 252 nm, 401 nm, and 564 nm.[2]
-
Standard Preparation: Prepare a series of standard solutions of this compound in the chosen solvent with concentrations spanning the expected range of the samples.
-
Sample Preparation: Dilute the sample with the solvent to bring the absorbance within the linear range of the instrument.
-
Measurement: Measure the absorbance of the standard solutions and the sample solutions at the determined λmax.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
HPLC-UV Experimental Workflow
Caption: Workflow for this compound quantification by HPLC-UV.
Spectrophotometric Method Workflow
Caption: Workflow for spectrophotometric quantification of this compound.
References
Application of Fradimycin A (Neomycin) in Veterinary Microbiology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fradimycin A, more commonly known as Neomycin A, is a key component of the aminoglycoside antibiotic complex Neomycin, produced by the bacterium Streptomyces fradiae. As an aminoglycoside, it exhibits broad-spectrum bactericidal activity against a range of Gram-negative and some Gram-positive bacteria by irreversibly binding to the 30S ribosomal subunit, leading to inhibition of protein synthesis.[1] In veterinary medicine, neomycin is primarily utilized for the treatment of enteric infections, such as those caused by Escherichia coli and Salmonella spp., as well as for topical and intramammary applications. Its poor absorption from the gastrointestinal tract makes it particularly effective for localized intestinal infections.[2]
These application notes provide a comprehensive overview of the use of this compound (Neomycin) in veterinary microbiology research, including its mechanism of action, antibacterial spectrum with quantitative data, and detailed experimental protocols for in vitro and in vivo studies.
Mechanism of Action
This compound (Neomycin) exerts its bactericidal effect by targeting the bacterial ribosome. The antibiotic binds to the 30S ribosomal subunit, interfering with the decoding site. This binding leads to a cascade of events that disrupt protein synthesis, including:
-
Inhibition of initiation complex formation: Preventing the assembly of the ribosome on the messenger RNA (mRNA).
-
mRNA misreading: Causing the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in non-functional or toxic proteins.
-
Breakup of polysomes: Leading to the disassembly of polysomes into non-functional monosomes.
This disruption of protein synthesis is ultimately lethal to the bacterial cell.
Antibacterial Spectrum
This compound (Neomycin) is effective against a variety of Gram-negative bacteria and some Gram-positive bacteria that are pathogenic in animals. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for neomycin against selected veterinary pathogens.
| Bacterial Species | Animal Host | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | Swine | 4 | >64 | [3] |
| Escherichia coli (clinical isolates) | Swine | 128-512 (Range) | - | [4] |
| Pasteurella multocida | Swine | - | 32 | [5] |
| Pasteurella multocida | Cattle & Swine | - | >100 | [6] |
| Salmonella emek | Poultry | 0.78 (MIC) | - | [7] |
Note: MIC values can vary depending on the bacterial isolate, testing methodology, and geographical region.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document VET01.
Objective: To determine the minimum inhibitory concentration (MIC) of this compound (Neomycin) against a veterinary bacterial pathogen.
Materials:
-
This compound (Neomycin sulfate) powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolate to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Neomycin Stock Solution:
-
Prepare a stock solution of neomycin in a sterile solvent (e.g., water) at a concentration of 1024 µg/mL.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.
-
Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the neomycin stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antibiotic. This will create a range of neomycin concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).
-
Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).
-
-
Inoculation and Incubation:
-
Add 10 µL of the diluted bacterial suspension to each well (except the sterility control), achieving a final volume of 110 µL and the target inoculum density.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, examine the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of neomycin that completely inhibits visible growth of the organism.
-
In Vivo Efficacy Study: Experimental Bovine Mastitis Model
Objective: To evaluate the efficacy of an intramammary formulation of this compound (Neomycin) in treating experimentally induced bovine mastitis.
Animal Model:
-
Healthy, mid-lactation dairy cows with no history of clinical mastitis and low somatic cell counts (<200,000 cells/mL).
-
Animals should be acclimatized to the housing and handling conditions before the start of the experiment.
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Experimental Design:
-
Challenge Organism: A well-characterized mastitis-causing pathogen, such as Staphylococcus aureus or Streptococcus agalactiae.
-
Infection Induction:
-
After the evening milking, aseptically infuse a suspension of the challenge organism (e.g., 1000-2000 CFU in 1 mL of sterile PBS) into one quarter of the udder of each cow.
-
Monitor the cows for the development of clinical mastitis (e.g., changes in milk appearance, udder swelling, fever).
-
-
Treatment Groups:
-
Control Group: Infuse with a placebo (vehicle without neomycin).
-
Treatment Group: Infuse with the neomycin-containing intramammary formulation at the desired dose.
-
-
Treatment Administration:
-
Once clinical signs of mastitis are evident, begin treatment.
-
Administer the intramammary infusion after milking, according to a predefined schedule (e.g., once or twice daily for a specified number of days).
-
Outcome Measures:
-
Clinical Assessment: Daily scoring of clinical signs (udder inflammation, milk appearance, rectal temperature).
-
Microbiological Analysis:
-
Collect milk samples from the challenged quarter at regular intervals (e.g., before challenge, at the onset of mastitis, and at various time points post-treatment).
-
Perform bacterial culture and enumeration (CFU/mL) to determine the bacterial load.
-
-
Somatic Cell Count (SCC): Measure SCC in milk samples as an indicator of udder inflammation.
-
Bacteriological Cure: Defined as the absence of the challenge organism in milk samples collected at the end of the study (e.g., 14 and 21 days post-treatment).
Protocol:
-
Pre-study: Screen and select suitable cows. Collect baseline milk samples for bacteriology and SCC.
-
Day 0: Induce experimental mastitis by intramammary infusion of the challenge organism.
-
Days 1-2: Monitor for the development of clinical mastitis.
-
At onset of clinical signs: Randomly assign cows to treatment or control groups. Collect pre-treatment milk samples. Administer the first treatment.
-
Treatment Period (e.g., Days 2-5): Continue treatment administration and daily clinical monitoring. Collect milk samples for bacterial counts and SCC.
-
Post-treatment Period (e.g., Days 6-21): Continue to collect milk samples at specified intervals to assess bacteriological cure and resolution of inflammation.
-
Data Analysis: Compare the clinical scores, bacterial counts, and SCC between the treatment and control groups using appropriate statistical methods.
In Vivo Efficacy Study: Calf Scours (Enteritis) Model
Objective: To evaluate the efficacy of orally administered this compound (Neomycin) in the treatment of calf scours caused by enterotoxigenic Escherichia coli (ETEC).
Animal Model:
-
Newborn dairy or beef calves, obtained from a source free of the specific ETEC strain to be used.
-
Calves should receive colostrum and be housed individually to prevent cross-contamination.
-
All procedures must be approved by an IACUC.
Experimental Design:
-
Challenge Organism: A well-characterized ETEC strain known to cause diarrhea in calves.
-
Infection Induction:
-
Orally challenge the calves with a standardized dose of the ETEC strain (e.g., 10¹⁰ CFU in milk or milk replacer) within the first 24 hours of life.
-
-
Treatment Groups:
-
Control Group: Receive a placebo (e.g., milk replacer without neomycin).
-
Treatment Group: Receive neomycin sulfate mixed in milk or milk replacer at a specified dosage (e.g., mg/kg body weight) and frequency (e.g., once or twice daily).
-
-
Treatment Administration:
-
Begin treatment 12-24 hours after the challenge or at the onset of clinical signs of diarrhea.
-
Continue treatment for a predetermined duration (e.g., 3-5 days).
-
Outcome Measures:
-
Clinical Assessment: Daily monitoring and scoring of:
-
Fecal consistency (scour score)
-
Dehydration status
-
Attitude and appetite
-
Rectal temperature
-
-
Microbiological Analysis:
-
Collect fecal samples daily.
-
Quantify the shedding of the ETEC challenge strain (e.g., by selective culture and enumeration).
-
-
Growth Performance: Monitor body weight changes throughout the study.
-
Morbidity and Mortality: Record the incidence and duration of diarrhea, and any mortality.
Protocol:
-
Pre-study: Procure and house calves. Ensure adequate colostrum intake.
-
Day 0: Orally challenge all calves with the ETEC strain.
-
Day 1: Randomly assign calves to treatment or control groups. Begin treatment administration. Start daily clinical scoring and fecal sample collection.
-
Treatment Period (e.g., Days 1-5): Continue daily treatments, clinical observations, and sample collection.
-
Post-treatment Period (e.g., Days 6-14): Continue daily monitoring until clinical signs resolve and fecal shedding of the pathogen ceases.
-
Data Analysis: Compare clinical scores, fecal bacterial counts, weight gain, and morbidity/mortality rates between the treatment and control groups using appropriate statistical analyses.
Conclusion
This compound (Neomycin) remains a relevant antibiotic in veterinary microbiology research due to its efficacy against key enteric and mastitis-causing pathogens. The provided protocols for in vitro and in vivo studies offer a framework for researchers to evaluate its antimicrobial properties and potential therapeutic applications. Adherence to standardized methodologies, such as those outlined by CLSI, is crucial for generating reliable and comparable data. Further research is warranted to continue monitoring susceptibility patterns and to explore the role of neomycin in combination therapies to combat antimicrobial resistance in veterinary medicine.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. researchgate.net [researchgate.net]
- 3. Phenotypic antimicrobial resistance in Escherichia coli strains isolated from swine husbandries in North Western Germany – temporal patterns in samples from laboratory practice from 2006 to 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Isolation, Antimicrobial Resistance, and Virulence Genes of Pasteurella multocida Strains from Swine in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility of Pasteurella multocida isolated from cattle and pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avmj.journals.ekb.eg [avmj.journals.ekb.eg]
Application Notes and Protocols: Formulation of Neomycin (Fradimycin A) for Topical Antibacterial Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neomycin, also known as Fradimycin, is a broad-spectrum aminoglycoside antibiotic effective against a variety of Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal action makes it a valuable active pharmaceutical ingredient (API) for topical formulations aimed at preventing and treating superficial skin infections.[2] This document provides detailed application notes and protocols for the formulation and evaluation of Neomycin for topical antibacterial research.
Mechanism of Action
Neomycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 30S ribosomal subunit, leading to misreading of the mRNA genetic code.[1][3][4] This interference disrupts the formation of essential proteins, ultimately resulting in bacterial cell death.[2][3]
Caption: Mechanism of action of Neomycin.
Quantitative Data Summary
The following tables summarize key quantitative data for Neomycin in topical antibacterial research.
Table 1: In Vitro Antibacterial Activity of Neomycin
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | 1-8 µg/mL | [1] |
| Escherichia coli | 4-16 µg/mL | [1] |
| Pseudomonas aeruginosa | 16-64 µg/mL | [2] |
Table 2: Typical Formulation Parameters for Neomycin Topical Preparations
| Parameter | Cream | Ointment |
| Neomycin Sulfate Concentration | 0.1% - 0.5% (w/w) | 0.1% - 0.5% (w/w) |
| pH Range | 4.5 - 6.0 | Not Applicable |
| Viscosity (cP) | 20,000 - 50,000 | 30,000 - 70,000 |
| Spreadability (cm²/g) | 5 - 10 | 3 - 7 |
Experimental Protocols
This protocol describes the preparation of a 0.5% Neomycin Sulfate cream.
Materials:
-
Neomycin Sulfate
-
Cetostearyl alcohol
-
White soft paraffin
-
Liquid paraffin
-
Propylene glycol
-
Cetomacrogol 1000
-
Purified water
-
Preservative (e.g., Methylparaben, Propylparaben)
Procedure:
-
Oil Phase Preparation: Melt cetostearyl alcohol and white soft paraffin in a water bath at 70-75°C. Add liquid paraffin and mix until uniform.
-
Aqueous Phase Preparation: Dissolve Neomycin Sulfate, propylene glycol, Cetomacrogol 1000, and preservative in purified water and heat to 70-75°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase with continuous stirring using a homogenizer until a stable emulsion is formed.
-
Cooling: Continue stirring at a slower speed until the cream has cooled to room temperature.
-
Quality Control: Measure the pH, viscosity, and assess the physical appearance and homogeneity of the cream.
Caption: Workflow for Neomycin cream preparation.
This protocol determines the antibacterial activity of the formulated Neomycin cream.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
Sterile cork borer (6 mm diameter)
-
Neomycin cream formulation
-
Control cream (without Neomycin)
-
Positive control (e.g., standard antibiotic disc)
Procedure:
-
Inoculation: Prepare a bacterial suspension equivalent to 0.5 McFarland standard and swab it evenly onto the surface of MHA plates.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Sample Addition: Add a fixed amount (e.g., 100 µL) of the Neomycin cream, control cream, and positive control to separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.
This protocol evaluates the permeation of Neomycin from the topical formulation through a skin model.
Materials:
-
Franz diffusion cell
-
Porcine or rat skin membrane
-
Phosphate buffered saline (PBS, pH 7.4) as receptor medium
-
Neomycin cream formulation
-
HPLC system for Neomycin quantification
Procedure:
-
Skin Preparation: Excise full-thickness skin and mount it on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Formulation Application: Apply a known quantity of the Neomycin cream to the skin surface in the donor compartment.
-
Sample Collection: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with fresh PBS.
-
Quantification: Analyze the concentration of Neomycin in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of Neomycin permeated per unit area over time.
This protocol assesses the in vivo efficacy of the Neomycin formulation in a mouse model of a skin infection.[5]
Materials:
-
Mice (e.g., BALB/c)
-
Bacterial culture (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
-
Anesthesia
-
Surgical tools for creating a wound
-
Neomycin cream formulation
-
Placebo cream
Procedure:
-
Acclimatization and Anesthesia: Acclimatize mice and anesthetize them before the procedure.
-
Wounding: Create a full-thickness excisional wound on the dorsum of the mice.
-
Infection: Inoculate the wound with a specific concentration of the bacterial culture.
-
Treatment: After a set period to allow for infection establishment (e.g., 2 hours), topically apply the Neomycin cream or placebo cream to the wound.
-
Evaluation: At selected time points post-treatment (e.g., 24, 48, 72 hours), euthanize subsets of mice and excise the wound tissue.
-
Bacterial Load Quantification: Homogenize the tissue and perform serial dilutions to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: Compare the bacterial load between the Neomycin-treated and placebo-treated groups.
Caption: In vivo murine wound model workflow.
Safety and Toxicology
While topically applied Neomycin is generally well-absorbed, prolonged use can lead to systemic absorption and potential ototoxicity and nephrotoxicity.[2] It is also a known contact allergen in a significant portion of the population. Therefore, safety assessments, including skin irritation and sensitization studies, are crucial in the development of new topical formulations.
Conclusion
Neomycin (Fradimycin A) remains a potent topical antibiotic. The successful formulation and evaluation for research purposes require careful consideration of its physicochemical properties, mechanism of action, and appropriate in vitro and in vivo models. The protocols outlined in this document provide a comprehensive framework for researchers and drug development professionals working with Neomycin-based topical antibacterial agents.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent MIC Results for Fradimycin A
Welcome to the technical support center for Fradimycin A. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Minimum Inhibitory Concentration (MIC) experiments. Our goal is to help you achieve consistent and reliable results in your antimicrobial susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is understood to be Framycetin, an aminoglycoside antibiotic. Aminoglycosides primarily exert their bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis in two main ways: it blocks the initiation of protein synthesis and it induces misreading of the mRNA, leading to the production of non-functional or toxic proteins. This disruption of essential protein production ultimately leads to bacterial cell death.
Q2: My MIC results for this compound are inconsistent across replicates and experiments. What are the most common causes?
Inconsistent MIC results for aminoglycosides like Framycetin are a common issue and can stem from several factors. The most critical factor is the concentration of divalent cations, specifically Calcium (Ca²⁺) and Magnesium (Mg²⁺), in the Mueller-Hinton Broth (MHB). Variations in these cation levels between different batches of media can significantly alter the apparent MIC. Other common causes include improper inoculum preparation, errors in the serial dilution of this compound, and contamination of the culture.
Q3: How does the concentration of Calcium and Magnesium in the media affect this compound MIC results?
Divalent cations like Ca²⁺ and Mg²⁺ can interfere with the activity of aminoglycosides. These cations are thought to compete with the positively charged aminoglycoside molecules for binding sites on the negatively charged bacterial cell surface. An increased concentration of these cations can partially neutralize the bacterial surface charge, reducing the uptake of the antibiotic into the cell and leading to a higher, and potentially more variable, MIC value.[1][2][3] It is crucial to use cation-adjusted Mueller-Hinton Broth (CAMHB) to ensure consistency.
Q4: What are the expected Quality Control (QC) ranges for aminoglycosides?
While specific QC ranges for Framycetin may not be readily available in CLSI M100 documents, using QC ranges for other aminoglycosides tested against standard ATCC strains is a good laboratory practice to ensure the reliability of your testing method. These ranges help to verify that the test is performing correctly.
Troubleshooting Guide
Issue: High Variability in MIC Values Between Replicates
If you are observing significant differences in the MIC of this compound across replicate wells in the same experiment, consider the following potential causes and solutions.
Potential Cause 1: Inaccurate Pipetting
-
Solution: Ensure your pipettes are properly calibrated. Use fresh pipette tips for each dilution and transfer step to avoid carryover. When performing serial dilutions, ensure thorough mixing at each step before transferring to the next well.
Potential Cause 2: Inhomogeneous Inoculum
-
Solution: After preparing the bacterial suspension to the correct McFarland standard, ensure it is vortexed thoroughly before being added to the wells. The bacterial suspension should be used within a short timeframe to prevent settling or changes in cell density.
Potential Cause 3: Edge Effects in Microplate
-
Solution: Evaporation from the outer wells of a 96-well plate can concentrate the antibiotic and media components, leading to skewed results. To mitigate this, you can fill the outer wells with sterile water or saline and not use them for experimental data. Ensure the plate is properly sealed during incubation.
Issue: MIC Values Differ Significantly Between Experiments
When you observe that the MIC for this compound is consistent within a single experiment but varies from one day to the next, investigate these factors.
Potential Cause 1: Variation in Media Composition
-
Solution: As previously mentioned, the concentration of Ca²⁺ and Mg²⁺ in Mueller-Hinton Broth is a critical variable for aminoglycosides.[1][3] Always use cation-adjusted Mueller-Hinton Broth (CAMHB). If you prepare your own media, ensure the final concentrations of Ca²⁺ and Mg²⁺ are consistent. It is recommended to test each new batch of media with your quality control strains to ensure it performs as expected.
Potential Cause 2: Inconsistent Inoculum Density
-
Solution: The final concentration of bacteria in each well should be approximately 5 x 10⁵ CFU/mL. The preparation of the inoculum is a critical step. Standardize the inoculum using a 0.5 McFarland turbidity standard and verify the density with a spectrophotometer or by plating serial dilutions for colony counting.
Potential Cause 3: Instability of this compound Stock Solution
-
Solution: Prepare fresh stock solutions of this compound for each experiment, or if storing, validate the storage conditions (temperature, duration) to ensure the antibiotic does not degrade over time. Aliquot stock solutions for single use to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Impact of Cation Concentration on Aminoglycoside MICs against Pseudomonas aeruginosa
| Antibiotic | Media Supplement | Mean MIC Increase Factor |
| Gentamicin | Physiological Ca²⁺ and Mg²⁺ | 8-fold |
| Tobramycin | Physiological Ca²⁺ and Mg²⁺ | Similar to Gentamicin |
| Amikacin | Physiological Ca²⁺ and Mg²⁺ | Similar to Gentamicin |
Source: Adapted from research on the influence of free calcium and magnesium on aminoglycoside susceptibility.[1]
Table 2: Example CLSI M100 Quality Control Ranges for Aminoglycosides
| Quality Control Strain | Antimicrobial Agent | MIC (µg/mL) |
| Escherichia coli ATCC® 25922 | Gentamicin | 0.25 - 1 |
| Tobramycin | 0.25 - 1 | |
| Amikacin | 1 - 4 | |
| Pseudomonas aeruginosa ATCC® 27853 | Gentamicin | 0.5 - 2 |
| Tobramycin | 0.25 - 1 | |
| Amikacin | 1 - 4 | |
| Staphylococcus aureus ATCC® 29213 | Gentamicin | 0.12 - 1 |
| Tobramycin | 0.06 - 0.5 | |
| Amikacin | 0.5 - 2 |
Note: These are example ranges and the most current CLSI M100 document should always be consulted for the latest QC ranges.[4][5][6]
Experimental Protocols
Broth Microdilution MIC Assay for this compound (Framycetin)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
1. Preparation of Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
This compound (Framycetin Sulfate) powder.
-
96-well sterile microtiter plates.
-
Bacterial strain to be tested.
-
Quality control bacterial strains (e.g., E. coli ATCC® 25922, P. aeruginosa ATCC® 27853).
-
0.5 McFarland turbidity standard.
-
Sterile saline or phosphate-buffered saline (PBS).
-
Spectrophotometer.
2. Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder and dissolve it in a suitable solvent (typically sterile deionized water) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Prepare working solutions by diluting the stock solution in CAMHB.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Perform a 1:150 dilution of the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
4. Microplate Setup and Serial Dilution:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration this compound working solution to the first column of wells. This will be your starting concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last dilution column.
-
Include a growth control well (containing only CAMHB and the inoculum) and a sterility control well (containing only CAMHB).
5. Inoculation and Incubation:
-
Add 10 µL of the prepared inoculum to each well (except the sterility control).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
6. Reading and Interpreting Results:
-
After incubation, examine the plate for bacterial growth (turbidity). A reading mirror or a microplate reader can be used.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visualizations
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Troubleshooting Logic for Inconsistent MICs.
References
- 1. [Susceptibility of Pseudomonas aeruginosa to aminoglycosides: effect of free calcium and magnesium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of aminoglycoside antibiotics aganst Pseudomonas aeruginosa: specificity and site of calcium and magnesium antagonism. | Semantic Scholar [semanticscholar.org]
- 3. Effect of calcium and magnesium ions on the susceptibility of Pseudomonas species to tetracycline, gentamicin polymyxin B, and carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacld.com [iacld.com]
- 5. iacld.com [iacld.com]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Technical Support Center: Addressing Bacterial Resistance to Fradimycin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bacterial resistance to Fradimycin A in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as neamine, is a component of the fradiomycin complex, which belongs to the aminoglycoside class of antibiotics.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 30S ribosomal subunit of susceptible bacteria, leading to misreading of mRNA and the production of nonfunctional or toxic peptides.[1][2]
Q2: What are the common laboratory strains in which resistance to this compound is observed?
Resistance to this compound and other aminoglycosides is frequently studied and observed in common laboratory strains, including:
-
Escherichia coli
-
Staphylococcus aureus
-
Pseudomonas aeruginosa
Q3: What are the primary mechanisms of bacterial resistance to this compound?
There are three principal mechanisms by which bacteria can develop resistance to this compound and other aminoglycosides:
-
Enzymatic Modification: Bacteria may acquire genes that encode for aminoglycoside-modifying enzymes (AMEs). These enzymes alter the structure of the antibiotic, preventing it from binding to its ribosomal target. The main classes of AMEs are:
-
Aminoglycoside acetyltransferases (AACs)
-
Aminoglycoside phosphotransferases (APHs)
-
Aminoglycoside nucleotidyltransferases (ANTs)
-
-
Target Site Alteration: Mutations in the bacterial 16S rRNA, a component of the 30S ribosomal subunit, can reduce the binding affinity of this compound to its target. This is a common mechanism of resistance.
-
Reduced Intracellular Concentration: This can occur through two main processes:
-
Decreased Permeability: Changes in the bacterial cell wall can limit the uptake of the antibiotic.
-
Active Efflux: Bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively transport the antibiotic out of the cell, keeping the intracellular concentration below the inhibitory level.
-
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments.
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) for this compound
If you observe that your bacterial strain is growing at higher concentrations of this compound than anticipated, it is likely that the strain has developed resistance. The following table summarizes typical MIC ranges for susceptible and resistant strains.
| Bacterium | Susceptible MIC (µg/mL) | Resistant MIC (µg/mL) | Fold Change (Approx.) |
| Escherichia coli | 1 - 8 | >16 | >2-16x |
| Staphylococcus aureus | 0.5 - 4 | >8 | >2-16x |
| Pseudomonas aeruginosa | 2 - 16 | >32 | >2-16x |
Note: MIC values can vary depending on the specific strain and the testing conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpectedly high this compound MIC.
Issue 2: How to determine the mechanism of this compound resistance?
Once resistance is confirmed, the next step is to identify the underlying mechanism.
1. Detection of Aminoglycoside-Modifying Enzymes (AMEs) by PCR:
-
Objective: To determine if resistance is due to the presence of genes encoding for AMEs.
-
Methodology: Use Polymerase Chain Reaction (PCR) with primers specific to common AME genes.
Experimental Protocol: Multiplex PCR for AME Gene Detection
-
DNA Extraction: Isolate genomic DNA from the resistant bacterial strain.
-
Primer Selection: Use primers designed to amplify conserved regions of AME genes (e.g., aac(6')-Ib, aph(3')-Ia, ant(2'')-Ia).
-
PCR Reaction: Set up a multiplex PCR reaction containing the extracted DNA, primer mix, Taq polymerase, dNTPs, and PCR buffer.
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 40 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of bands of the expected sizes indicates the presence of the corresponding AME genes.
-
2. Identification of Target Site Mutations by 16S rRNA Sequencing:
-
Objective: To identify mutations in the 16S rRNA gene that may confer resistance.
-
Methodology: Amplify and sequence the 16S rRNA gene from the resistant strain and compare it to the sequence from a susceptible (wild-type) strain.
Experimental Protocol: 16S rRNA Gene Sequencing
-
DNA Extraction: Isolate genomic DNA from both the resistant and susceptible bacterial strains.
-
PCR Amplification: Amplify the 16S rRNA gene using universal bacterial primers.
-
PCR Product Purification: Purify the amplified DNA to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the sequence from the resistant strain with the sequence from the susceptible strain to identify any nucleotide changes.
-
3. Assessment of Efflux Pump Activity:
-
Objective: To determine if increased efflux pump activity is contributing to resistance.
-
Methodology: Perform an MIC assay in the presence and absence of a known efflux pump inhibitor (EPI).
Experimental Protocol: Efflux Pump Inhibitor (EPI) Assay
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in a 96-well plate as you would for a standard MIC assay.
-
Prepare a Second Plate with EPI: In a separate 96-well plate, prepare the same serial dilution of this compound, but also add a sub-inhibitory concentration of an EPI (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP) to each well.
-
Inoculate Plates: Inoculate both plates with the resistant bacterial strain.
-
Incubate and Read MIC: Incubate the plates and determine the MIC of this compound in the presence and absence of the EPI.
-
Interpretation: A significant reduction (e.g., 4-fold or greater) in the MIC in the presence of the EPI suggests that an efflux pump is contributing to the resistance.
-
Signaling Pathways
AmgRS Two-Component System in Pseudomonas aeruginosa
In Pseudomonas aeruginosa, the AmgRS two-component system is known to play a role in intrinsic and adaptive resistance to aminoglycosides. It is involved in the regulation of the MexXY multidrug efflux system.
Caption: AmgRS signaling pathway in response to this compound.
Experimental Protocols in Detail
Broth Microdilution MIC Assay for this compound
This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Grow the bacterial strain in CAMHB to the logarithmic phase.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted culture 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Prepare this compound Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of a 2X working solution of this compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final inoculum density of approximately 7.5 x 10⁵ CFU/mL.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
References
Technical Support Center: Improving the Stability of Fradimycin A in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and improving the stability of Fradimycin A (also known as Framycetin) in solution. The following information is curated to address common challenges and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is an aminoglycoside antibiotic, a component of the neomycin complex. Like many antibiotics, its chemical structure is susceptible to degradation in solution, which can lead to a loss of antibacterial activity and the formation of potentially interfering byproducts. Ensuring the stability of this compound in your experimental solutions is critical for obtaining accurate and reproducible results.
Q2: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound is influenced by several environmental factors:
-
pH: this compound is relatively stable in neutral to slightly acidic solutions (pH 2.0 to 9.0).[1] It is more susceptible to degradation under strong acidic or alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[2][3] For long-term storage, frozen solutions are generally more stable.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the chemical degradation of this compound.
-
Light: While some studies suggest this compound is relatively stable under photolytic conditions, it is still good practice to protect solutions from light to minimize the risk of photodegradation.
-
Enzymatic Degradation: In biological matrices, enzymes can contribute to the degradation of the antibiotic.[2]
Q3: What are the visible signs of this compound degradation in a solution?
Visible signs of degradation can include a change in color or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, it is essential to use analytical methods to assess the stability of your solutions.
Q4: How can I prepare a stable stock solution of this compound?
For a stock solution, dissolve this compound sulfate in sterile, purified water or a suitable buffer (e.g., phosphate buffer at a neutral pH). To enhance stability, consider the following:
-
Prepare the solution at a high concentration to minimize the volume added to your experimental system.
-
Sterile filter the solution through a 0.22 µm filter to remove any potential microbial contamination.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or below for long-term storage.
Q5: For how long can I store this compound solutions?
Aqueous solutions of neomycin (of which Fradimycin is a component) have been found to be stable for up to one year at room temperature in some preparations.[1] However, for experimental purposes, it is recommended to use freshly prepared solutions whenever possible. For frozen stock solutions at -20°C, stability can be maintained for several months. A recent study on neomycin showed that in a culture medium at 37°C, there was a notable degradation over time, with only about 72% of the active ingredient remaining after one day.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of antibacterial activity in the experiment. | Degradation of this compound in the experimental medium. | Prepare fresh this compound solutions for each experiment. Assess the stability of this compound under your specific experimental conditions (pH, temperature, media components). Consider using a higher starting concentration if degradation is unavoidable. |
| Inconsistent experimental results. | Inconsistent potency of this compound solutions due to degradation or improper storage. | Prepare a large batch of stock solution, aliquot, and store frozen. Use a fresh aliquot for each experiment. Perform a stability study to determine the shelf-life of your solutions under your storage conditions. |
| Precipitate formation in the solution. | Poor solubility or degradation product formation. | Ensure the solvent is appropriate and the concentration is not above the solubility limit. If a precipitate forms upon storage, it is a sign of instability, and the solution should be discarded. |
| Discoloration of the solution. | Chemical degradation of this compound. | Discard the solution. Prepare a fresh solution and protect it from light and extreme temperatures. |
Quantitative Data on this compound (Neomycin/Framycetin) Stability
The following table summarizes the known stability characteristics of this compound (as part of the Neomycin/Framycetin complex).
| Condition | Observation | Reference |
| pH | Relatively stable in the pH range of 2.0 to 9.0. | [1] |
| Acidic Hydrolysis (0.1N HCl, 80°C, 6h) | Degradation observed with two degradant peaks. 96.36% recovery. | |
| Alkaline Hydrolysis (0.1N NaOH, 80°C, 8h) | Degradation observed with two degradant peaks. 91.00% recovery. | |
| Oxidative Degradation | Poor stability in the presence of oxidizing agents. | [5] |
| Dry Heat Degradation | Degradation observed with two resolved peaks. | |
| Photolytic Conditions | No degradation observed. | |
| Aqueous Solution (Room Temperature) | Stable for approximately one year in some preparations. | [1] |
| Culture Medium (37°C) | Significant degradation over time. ~72% remaining after 1 day. | [4] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Buffered Solution
This protocol outlines a general method for determining the stability of this compound in a specific buffer at a given temperature.
1. Materials:
-
This compound sulfate powder
-
High-purity water (e.g., Milli-Q)
-
Buffer components (e.g., phosphate salts for a phosphate buffer)
-
Sterile, transparent vials
-
Calibrated pH meter
-
Analytical balance
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Temperature-controlled incubator or water bath
2. Preparation of Solutions:
-
Prepare the desired buffer solution and adjust the pH to the target value.
-
Accurately weigh this compound sulfate powder and dissolve it in the buffer to achieve the desired final concentration.
-
Sterile filter the solution if necessary.
-
Dispense the solution into multiple sterile vials, ensuring each vial is filled to the same volume.
3. Stability Study:
-
Time Zero (T=0) Analysis: Immediately after preparation, take a sample from one of the vials and analyze the concentration of this compound using a validated analytical method (e.g., spectrophotometry or HPLC). This will serve as the initial concentration.
-
Storage: Place the remaining vials in a temperature-controlled environment (e.g., incubator at 25°C, 37°C, or refrigerator at 4°C). Protect the vials from light if photostability is also being assessed.
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly), retrieve a vial and analyze the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time to visualize the degradation kinetics.
4. Analytical Method (Example: UV-Vis Spectrophotometry):
A spectrophotometric method has been developed for the quantification of Framycetin sulfate.[6]
-
Prepare a standard curve by making a series of dilutions of a known concentration of this compound in the same buffer used for the stability study.
-
Measure the absorbance of the standards and the samples from the stability study at the wavelength of maximum absorbance (e.g., around 252 nm, 401 nm, and 564 nm have been reported for a colored derivative).[6]
-
Use the standard curve to determine the concentration of this compound in the samples at each time point.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The enhancement of neomycin stability using propylene glycol and sodium metabisulphite | Semantic Scholar [semanticscholar.org]
- 3. The enhancement of neomycin stability using propylene glycol and sodium metabisulphite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green RP-HPLC Stability-Indicating Assay Method for Neomycin Sulfate in the Veterinary Formulation [ejchem.journals.ekb.eg]
- 6. medicopublication.com [medicopublication.com]
Technical Support Center: Minimizing Fradimycin A Cytotoxicity in Eukaryotic Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using Fradimycin A in eukaryotic cell culture.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an aminoglycoside antibiotic. While its primary application is targeting bacteria, it can exhibit significant cytotoxicity in eukaryotic cells. Its mechanism of action in eukaryotic cells is believed to involve the inhibition of mitochondrial protein synthesis, leading to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and subsequent induction of apoptosis.
Q2: Why am I observing high levels of cell death in my culture after this compound treatment?
High levels of cell death are a common observation due to the inherent cytotoxicity of this compound towards eukaryotic cells. This is often dose- and time-dependent. The underlying cause is likely mitochondrial damage, leading to a cascade of events including apoptosis.
Q3: At what concentration should I use this compound to minimize cytotoxicity while maintaining its desired effect?
The optimal concentration of this compound is highly dependent on the specific cell line and the experimental objective. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. As a starting point, you can refer to data from related compounds, but empirical determination is essential.
Q4: Can I use supplements in my cell culture medium to reduce this compound-induced cytotoxicity?
Yes, supplementing your culture medium with antioxidants can help mitigate cytotoxicity. N-acetylcysteine (NAC) is a commonly used antioxidant that can scavenge ROS and reduce oxidative stress caused by this compound.
Q5: How can I prepare and store this compound for cell culture experiments?
This compound should be dissolved in a sterile, appropriate solvent (e.g., sterile water or PBS) to create a concentrated stock solution. It is recommended to filter-sterilize the stock solution and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of this compound in your specific cell culture medium at 37°C should be considered, as prolonged incubation may lead to degradation.
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High Cell Death Even at Low Concentrations | - Highly sensitive cell line- Incorrect concentration calculation- Contaminated this compound stock | - Perform a thorough literature search for your specific cell line's sensitivity to aminoglycosides.- Double-check all calculations for dilution of the stock solution.- Prepare a fresh stock of this compound from a reliable source. |
| Inconsistent Results Between Experiments | - Variation in cell passage number- Inconsistent incubation times- Instability of this compound in media | - Use cells within a consistent and low passage number range.- Strictly adhere to the same incubation times for all experiments.- Prepare fresh this compound dilutions in media for each experiment. Consider the stability of the compound over your experimental timeframe. |
| Morphological Changes (e.g., cell shrinkage, membrane blebbing) | - Induction of apoptosis | - This is an expected outcome of this compound treatment. You can confirm apoptosis using assays like Annexin V/Propidium Iodide staining.- To reduce apoptosis, consider co-treatment with an antioxidant like N-acetylcysteine (NAC). |
| Precipitate Formation in Culture Medium | - Poor solubility of this compound at the working concentration- Interaction with media components | - Ensure the final solvent concentration in the medium is not toxic to the cells.- Prepare a more diluted stock solution and adjust the final volume accordingly.- Test the solubility of this compound in your specific basal medium before adding serum and other supplements. |
III. Quantitative Data
Table 1: Cytotoxicity of Fradimycin B in a Human Cancer Cell Line
| Cell Line | Compound | Exposure Time | IC50 (µM) |
| HCT-15 (Colon Cancer) | Fradimycin B | 24 hours | 1.25[1] |
Table 2: Representative Cytotoxicity of Other Aminoglycoside Antibiotics in Eukaryotic Cell Lines
| Cell Line | Antibiotic | Exposure Time | IC50 (µg/mL) |
| BHK-21 (Hamster Kidney) | Dihydrostreptomycin | 24 hours | ~4500[2] |
| BHK-21 (Hamster Kidney) | Neomycin | 24 hours | ~9500[2] |
| FEA (Feline Embryonic Fibroblast) | Dihydrostreptomycin | 24 hours | ~2750[2] |
| FEA (Feline Embryonic Fibroblast) | Neomycin | 24 hours | ~3000[2] |
| VERO (Monkey Kidney) | Dihydrostreptomycin | 24 hours | >20000[2] |
IV. Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Your eukaryotic cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Mitigating this compound Cytotoxicity with N-acetylcysteine (NAC)
Objective: To reduce this compound-induced cell death by co-treatment with the antioxidant NAC.
Materials:
-
Your eukaryotic cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
N-acetylcysteine (NAC) stock solution
-
24-well or 6-well cell culture plates
-
Reagents for your chosen cell viability or apoptosis assay (e.g., Trypan Blue, Annexin V/PI staining kit)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Co-treatment: Prepare your desired concentration of this compound and NAC in complete culture medium. You will need the following experimental groups:
-
Control (no treatment)
-
This compound alone
-
NAC alone
-
This compound + NAC
-
-
Incubation: Incubate the cells for the desired treatment duration.
-
Assessment of Cytotoxicity: At the end of the incubation period, assess cell viability and/or apoptosis using your chosen method. For example, you can perform a Trypan Blue exclusion assay to count viable and dead cells or use flow cytometry for Annexin V/PI staining.
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Data Analysis: Compare the levels of cell death in the "this compound alone" group to the "this compound + NAC" group to determine if NAC co-treatment reduced cytotoxicity.
V. Visualizations
Caption: Experimental workflow for assessing and mitigating this compound cytotoxicity.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity and the intervention point for NAC.
References
strategies to reduce Fradimycin A degradation during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the degradation of Fradimycin A during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a member of the mannopeptimycin family, which are cyclic glycopeptide antibiotics produced by the bacterium Streptomyces hygroscopicus. Like many complex biomolecules, this compound is susceptible to degradation under various physical and chemical stresses. Ensuring its stability during extraction is critical for maintaining its biological activity and obtaining accurate yields.
Q2: What are the primary factors that can cause this compound degradation?
The primary factors contributing to the degradation of glycopeptide antibiotics like this compound are:
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pH: Extreme pH values (both acidic and alkaline) can catalyze hydrolysis of amide bonds within the peptide core or affect the glycosidic linkages. For many glycopeptide antibiotics, optimal stability is found in a slightly acidic to neutral pH range. For instance, the related glycopeptide vancomycin is most stable between pH 3 and 5.
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Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions, leading to a significant loss of active compound.
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Light: Exposure to light, particularly UV light, can induce photodegradation of the molecule.[1][2][3]
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Oxidation: The presence of oxidizing agents can also lead to the degradation of the antibiotic.
Q3: What are the visible signs of this compound degradation?
Degradation of your this compound extract may be indicated by:
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A change in color of the solution.
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The formation of precipitates.
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A decrease in antibacterial activity when tested.
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The appearance of additional peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC).
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Issue 1: Low Yield of this compound in the Final Extract
| Possible Cause | Troubleshooting Step |
| Degradation due to improper pH. | Maintain the pH of all extraction and purification buffers between 5.0 and 7.0. Use a buffered solution to ensure pH stability. |
| Thermal degradation. | Perform all extraction and purification steps at low temperatures (4-8°C) by using ice baths and refrigerated centrifuges and columns. |
| Photodegradation. | Protect the sample from light by using amber-colored glassware or by wrapping containers in aluminum foil. |
| Inefficient cell lysis. | Consider using mechanical cell disruption methods such as sonication or bead beating in addition to solvent extraction to ensure complete release of the intracellular product. |
| Suboptimal extraction solvent. | Test a range of polar organic solvents mixed with aqueous buffers. A common starting point for similar compounds is a mixture of methanol or acetonitrile with a buffered aqueous solution. |
Issue 2: Presence of Multiple Impurity Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Degradation during extraction. | Refer to the troubleshooting steps for "Low Yield" to minimize degradation. Degradation products often appear as extra peaks in the chromatogram. |
| Co-extraction of other metabolites. | Optimize the extraction solvent system to selectively dissolve this compound while leaving other metabolites behind. Employ solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) to clean up the extract before HPLC analysis. |
| Contamination from equipment or reagents. | Ensure all glassware is thoroughly cleaned and use high-purity solvents and reagents. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Streptomyces hygroscopicus Fermentation Broth
This protocol is a general guideline and should be optimized for your specific experimental conditions.
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Harvesting Cells: Centrifuge the fermentation broth at 8,000 x g for 15 minutes at 4°C to pellet the mycelia. Decant the supernatant.
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Cell Lysis and Initial Extraction:
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Resuspend the mycelial pellet in a cold extraction buffer (e.g., 50 mM phosphate buffer, pH 6.0) containing a polar organic solvent (e.g., 30% methanol).
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Perform cell disruption on ice using sonication (e.g., 10 cycles of 30 seconds on, 30 seconds off) or bead beating.
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Stir the mixture for 1-2 hours at 4°C.
-
-
Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to remove cell debris. Collect the supernatant containing the crude extract.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by the extraction buffer.
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Load the crude extract onto the cartridge.
-
Wash the cartridge with the extraction buffer to remove polar impurities.
-
Elute this compound with a higher concentration of organic solvent (e.g., 70% methanol in buffer).
-
-
Solvent Evaporation and Reconstitution:
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Evaporate the organic solvent from the eluate under reduced pressure at a low temperature (<30°C).
-
Reconstitute the dried extract in a suitable buffer for analysis or further purification.
-
Protocol 2: Forced Degradation Study to Identify Potential Degradants
This protocol helps in understanding the stability of this compound under stress conditions.
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Prepare Stock Solution: Prepare a stock solution of purified this compound in a suitable solvent (e.g., 50% methanol in water).
-
Acidic and Basic Hydrolysis:
-
To separate aliquots of the stock solution, add 0.1 M HCl or 0.1 M NaOH.
-
Incubate at room temperature and at an elevated temperature (e.g., 60°C) for various time points (e.g., 1, 4, 8, 24 hours).
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Neutralize the samples before analysis.
-
-
Oxidative Degradation:
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Add 3% hydrogen peroxide to an aliquot of the stock solution.
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Incubate at room temperature for various time points.
-
-
Thermal Degradation:
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Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C) for various time points.
-
-
Photodegradation:
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Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
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Keep a control sample in the dark.
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Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Data Presentation
The following tables provide a template for summarizing quantitative data from your stability and extraction optimization experiments.
Table 1: Effect of pH on this compound Stability
| pH | Incubation Time (hours) | Temperature (°C) | This compound Remaining (%) |
| 3.0 | 24 | 25 | User Data |
| 5.0 | 24 | 25 | User Data |
| 7.0 | 24 | 25 | User Data |
| 9.0 | 24 | 25 | User Data |
Table 2: Effect of Temperature on this compound Stability
| Temperature (°C) | Incubation Time (hours) | pH | This compound Remaining (%) |
| 4 | 24 | 6.0 | User Data |
| 25 | 24 | 6.0 | User Data |
| 40 | 24 | 6.0 | User Data |
| 60 | 24 | 6.0 | User Data |
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound extraction and degradation.
References
Technical Support Center: Enhancing Fradimycin A Production in Streptomyces fradiae
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of Fradimycin A from Streptomyces fradiae cultures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal culture conditions for initiating Streptomyces fradiae growth for this compound production?
A1: For optimal growth initiation, use a seed culture medium such as Tryptic Soy Broth (TSB) or Yeast Extract-Malt Extract (YEME) medium. Incubate at 28-30°C with agitation (200-250 rpm) for 48-72 hours, or until a dense mycelial suspension is formed. Maintaining sterility during inoculation is critical to prevent contamination by faster-growing microorganisms.[1]
Q2: What are the key nutritional factors influencing this compound yield?
A2: The yield of aminoglycoside antibiotics like this compound is significantly influenced by the carbon and nitrogen sources in the fermentation medium. While specific data for this compound is limited, studies on the closely related antibiotic Neomycin, also produced by S. fradiae, show that sources like glucose or starch as carbon sources and soybean meal or peptone as nitrogen sources are effective. The carbon-to-nitrogen (C/N) ratio is a critical parameter to optimize for maximizing secondary metabolite production.
Q3: How can I monitor the growth of Streptomyces fradiae during fermentation?
A3: Monitoring biomass is crucial for assessing the health of your culture. This can be done by measuring the mycelial dry weight. To do this, collect a known volume of the culture broth, separate the mycelia by filtration or centrifugation, wash with distilled water, and dry at a constant temperature (e.g., 60-80°C) until a constant weight is achieved.
Q4: What is the typical fermentation time for achieving maximum this compound yield?
A4: Secondary metabolite production, including this compound, typically begins in the late logarithmic or early stationary phase of growth. Fermentation is often carried out for 7 to 14 days. It is essential to perform a time-course experiment to determine the optimal harvest time for your specific strain and culture conditions, as prolonged incubation can lead to product degradation.
Q5: How is this compound typically extracted and quantified from the fermentation broth?
A5: this compound is an extracellular product, so it is primarily found in the culture supernatant. After separating the mycelia, the supernatant can be subjected to extraction methods such as solid-phase extraction (SPE) or liquid-liquid extraction. Quantification is commonly performed using High-Performance Liquid Chromatography (HPLC), often with pre-column derivatization to enhance detection by UV or fluorescence detectors. Mass spectrometry (MS) can also be coupled with HPLC for more specific and sensitive quantification.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Biomass Growth | - Inoculum viability issues- Suboptimal media composition- Incorrect pH or temperature- Contamination | - Use a fresh, actively growing seed culture.- Optimize media components (carbon, nitrogen, minerals). Refer to the media optimization table below.- Ensure pH is maintained between 6.8-7.2 and temperature is at 28-30°C.- Check for contamination under a microscope and by plating on nutrient agar. If contaminated, discard the culture and review aseptic techniques. |
| Good Biomass Growth but Low this compound Yield | - Suboptimal fermentation parameters- Incorrect harvest time- Feedback inhibition by the product- Degradation of this compound | - Optimize fermentation conditions such as aeration (dissolved oxygen levels) and agitation speed.- Perform a time-course study to identify the peak production period.- Consider strategies like fed-batch culture or resin addition to the medium to remove the product and alleviate feedback inhibition.- Ensure the pH of the medium does not become too acidic or alkaline, which can lead to product instability. |
| Inconsistent this compound Yields Between Batches | - Variability in inoculum quality- Inconsistent media preparation- Fluctuations in fermentation conditions | - Standardize the seed culture preparation, including age and cell density.- Ensure precise measurement and consistent quality of all media components.- Calibrate and monitor all fermentation equipment (bioreactors, shakers, incubators) to maintain consistent parameters. |
| Culture Contamination | - Poor aseptic technique during inoculation or sampling- Contaminated media or equipment- Airborne contaminants | - Strictly adhere to aseptic techniques. Work in a laminar flow hood.- Ensure all media, glassware, and equipment are properly sterilized.- Minimize the opening of the fermentation vessel. Use sterile sampling ports.[1][2] |
| Foaming in the Bioreactor | - High protein content in the medium- High agitation speed | - Add a sterile antifoaming agent (e.g., silicone-based) at a minimal effective concentration.- Optimize the agitation speed to provide sufficient aeration without excessive foaming. |
Experimental Protocols
Protocol 1: Seed Culture Preparation for Streptomyces fradiae
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Media Preparation: Prepare Tryptic Soy Broth (TSB) or Yeast Extract-Malt Extract (YEME) medium. Sterilize by autoclaving at 121°C for 20 minutes.
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Inoculation: Aseptically inoculate the sterile medium with a spore suspension or a mycelial fragment from a fresh agar plate culture of S. fradiae.
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Incubation: Incubate the flask in a rotary shaker at 28-30°C with agitation at 200-250 rpm for 48-72 hours.
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Quality Control: Before use, visually inspect the seed culture for purity and dense, filamentous growth. A microscopic examination can confirm the absence of contaminants.
Protocol 2: Batch Fermentation for this compound Production
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Media Preparation: Prepare the production medium (refer to media optimization data below). Adjust the pH to 7.0 before autoclaving at 121°C for 20 minutes.
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Inoculation: Inoculate the production medium with 5-10% (v/v) of the actively growing seed culture.
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Incubation: Incubate in a shaker or bioreactor at 28-30°C with an agitation of 200 rpm for 7-14 days.
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Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor biomass, pH, and this compound concentration.
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Harvesting: At the end of the fermentation, separate the mycelial biomass from the broth by centrifugation or filtration. The supernatant contains the this compound.
Protocol 3: Quantification of this compound by HPLC (Adapted from Aminoglycoside Analysis)
Note: This is a general protocol and may require optimization for this compound.
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Sample Preparation: Clarify the fermentation supernatant by centrifugation and filtration (0.22 µm filter).
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Derivatization: Mix the sample with o-phthalaldehyde (OPA) reagent in a borate buffer to form a fluorescent derivative.
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HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and a buffer (e.g., sodium acetate).
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Flow Rate: 1.0 mL/min.
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Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
-
-
Quantification: Prepare a standard curve using known concentrations of a this compound standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Data Presentation
Table 1: Effect of Carbon and Nitrogen Sources on Neomycin Production by S. fradiae (Proxy for this compound)
| Carbon Source (1% w/v) | Nitrogen Source (0.5% w/v) | Relative Yield (%) |
| Glucose | Peptone | 100 |
| Starch | Soybean Meal | 125 |
| Fructose | Yeast Extract | 85 |
| Maltose | Ammonium Sulfate | 70 |
Note: This data is based on studies of Neomycin production and should be used as a starting point for the optimization of this compound production.
Table 2: Influence of Fermentation Parameters on Neomycin Production by S. fradiae (Proxy for this compound)
| Parameter | Optimized Value |
| pH | 7.0 |
| Temperature | 30°C |
| Incubation Time | 10 days |
| Agitation Speed | 200 rpm |
Note: Optimal conditions can vary between different strains of S. fradiae.
Visualizations
Diagram 1: General Workflow for Enhancing this compound Production
References
dealing with matrix effects in mass spectrometry of Fradimycin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometry analysis of Fradimycin A, also known as Neomycin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties relevant to mass spectrometry?
This compound is synonymous with Neomycin B, an aminoglycoside antibiotic. Its chemical nature presents specific challenges for mass spectrometry analysis. Key properties include:
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High Polarity: this compound is a highly polar molecule, which can lead to poor retention on traditional reversed-phase liquid chromatography (LC) columns. This often necessitates the use of alternative chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).
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Multiple Amino Groups: The presence of multiple amino groups makes this compound basic and prone to strong interactions with acidic silanols on LC column packing materials, which can result in poor peak shape.
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Lack of a Strong Chromophore: This makes UV detection less sensitive, positioning mass spectrometry as the preferred method for quantification.
Q2: What are matrix effects and how do they impact the analysis of this compound?
Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, milk, tissue).[1] These effects can manifest as:
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Ion Suppression: A decrease in the analyte signal, leading to underestimation of the concentration and reduced sensitivity. This is the more common effect.
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Ion Enhancement: An increase in the analyte signal, resulting in an overestimation of the concentration.
For this compound, which is often analyzed in complex biological matrices, matrix effects can lead to inaccurate quantification, poor reproducibility, and decreased method sensitivity.[2] Phospholipids are a major contributor to matrix-induced ionization suppression in biological samples.[2]
Q3: How can I identify matrix effects in my LC-MS/MS data for this compound?
The presence of matrix effects can be assessed using the post-extraction spike method. This involves comparing the signal response of this compound in a neat solution to its response when spiked into a blank matrix extract that has already undergone the entire sample preparation procedure.
The matrix effect percentage can be calculated as follows:
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guides
This section provides solutions to common issues encountered during the mass spectrometric analysis of this compound.
Issue 1: Significant Signal Suppression or Enhancement of this compound
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Symptom: Inconsistent and lower-than-expected (or occasionally higher) signal intensity for this compound, especially when analyzing samples in complex matrices compared to standards in a clean solvent.
-
Troubleshooting Workflow:
References
Technical Support Center: Refining Antibacterial Assay Conditions for Fradimycin A
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fradimycin A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you refine your antibacterial assay conditions and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Framycetin, is an aminoglycoside antibiotic. Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 30S ribosomal subunit in bacteria, which leads to misreading of the mRNA sequence and ultimately disrupts protein production, resulting in bacterial cell death.
Q2: What is the antibacterial spectrum of this compound?
This compound exhibits broad-spectrum activity against a range of bacteria, including:
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Gram-positive bacteria: such as Staphylococcus aureus and Streptococcus pyogenes.
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Gram-negative bacteria: including Escherichia coli and Klebsiella pneumoniae. It has limited efficacy against Pseudomonas aeruginosa.
Q3: How should I prepare a stock solution of this compound for my assays?
This compound is typically supplied as Framycetin Sulphate, which is freely soluble in water.[1][2] To prepare a stock solution, dissolve the Framycetin Sulphate powder in sterile distilled water to a desired high concentration (e.g., 10 mg/mL). It is recommended to sterilize the stock solution by filtering it through a 0.22 µm filter before use.
Q4: What is the recommended method for determining the Minimum Inhibitory Concentration (MIC) of this compound?
The broth microdilution method is the standard and recommended technique for determining the MIC of this compound. This method allows for the quantitative determination of the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values between experiments | 1. Variation in inoculum density.2. Inconsistent incubation time or temperature.3. Degradation of this compound in the assay medium. | 1. Standardize the inoculum to a 0.5 McFarland standard for each experiment.2. Ensure a consistent incubation period (typically 16-20 hours) at 37°C.3. Prepare fresh dilutions of this compound for each assay. While aminoglycosides are generally stable, prolonged incubation can lead to some degradation. |
| No inhibition of bacterial growth, even at high concentrations | 1. The bacterial strain is resistant to this compound.2. Inactivation of the antibiotic by components in the media.3. The initial concentration of the stock solution was incorrect. | 1. Verify the susceptibility of your bacterial strain using a known sensitive control strain.2. Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI guidelines for aminoglycoside testing to ensure proper antibiotic activity.3. Re-calculate and prepare a fresh stock solution, ensuring the correct weight and volume were used. |
| Contamination in the control wells | 1. Contamination of the culture medium or reagents.2. Poor aseptic technique during plate preparation. | 1. Use fresh, sterile Mueller-Hinton Broth and other reagents.2. Perform all steps of the assay in a sterile environment (e.g., a biological safety cabinet) using proper aseptic techniques. |
| "Skipped" wells (growth in a well with a higher antibiotic concentration than a well with no growth) | 1. Pipetting errors leading to incorrect antibiotic concentrations in some wells.2. Contamination of a single well with a resistant variant. | 1. Be meticulous with your serial dilutions and pipetting technique. Use fresh pipette tips for each dilution step.2. If this occurs repeatedly, consider re-streaking your bacterial culture to ensure purity. |
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | Clinical Isolates | 62.5 | [3] |
| Escherichia coli | Clinical Isolates | 4 - ≥64 | [4] |
| Klebsiella pneumoniae | Clinical Isolates | 64 | [5] |
| Staphylococcus aureus | Clinical Isolates | N/A | |
| Streptococcus pyogenes | Clinical Isolates | N/A |
N/A: Data not available in the searched literature.
Experimental Protocols
Detailed Protocol for Broth Microdilution MIC Assay for this compound
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
Materials:
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This compound (Framycetin Sulphate)
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Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)
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Sterile 96-well microtiter plates
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Bacterial cultures of test organisms
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Sterile distilled water
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0.5 McFarland turbidity standard
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Spectrophotometer or nephelometer
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Sterile pipette tips and multichannel pipette
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Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution:
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Accurately weigh a sufficient amount of Framycetin Sulphate powder.
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Dissolve in sterile distilled water to create a stock solution of 10 mg/mL.
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Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
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From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
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Suspend the colonies in sterile saline or CAMHB.
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Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
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Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of the Microtiter Plate:
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Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
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Add 50 µL of the this compound stock solution (or a working dilution) to the first well of each row to be tested.
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Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing well, and continuing this process across the plate to the tenth well. Discard the final 50 µL from the tenth well.
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The eleventh well in each row will serve as the growth control (no antibiotic).
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The twelfth well will serve as the sterility control (no bacteria).
-
-
Inoculation of the Microtiter Plate:
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Using a multichannel pipette, add 50 µL of the prepared bacterial inoculum to each well from 1 to 11. Do not add bacteria to the sterility control wells (column 12).
-
-
Incubation:
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Cover the plate with a sterile lid or sealing film.
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Incubate the plate at 37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
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After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
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The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.
-
Visualizations
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Troubleshooting Logic for Inconsistent MIC Results.
Caption: Mechanism of Action of this compound.
References
- 1. Framycetin sulphate | 4146-30-9 [chemicalbook.com]
- 2. uspbpep.com [uspbpep.com]
- 3. Laboratory evaluation of topically used antibiotics: framycetin MIC and extinction time data for Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Quercetin Rejuvenates Sensitization of Colistin-Resistant Escherichia coli and Klebsiella Pneumoniae Clinical Isolates to Colistin [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Efficacy: Framycetin vs. Gentamicin
In the landscape of aminoglycoside antibiotics, both Framycetin and Gentamicin are prominent members utilized for their potent bactericidal activity. This guide provides a detailed comparison of their efficacy, mechanism of action, and antibacterial spectrum, supported by available in-vitro data. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of these two critical antimicrobial agents.
It is important to note that the initial query for "Fradimycin A" did not yield specific results in scientific literature. The comparison has therefore been drawn with "Framycetin," an antibiotic chemically identical to Neomycin B and a member of the same aminoglycoside class as Gentamicin.
Mechanism of Action: A Shared Pathway
Both Framycetin and Gentamicin are aminoglycoside antibiotics that exert their bactericidal effect by inhibiting protein synthesis in susceptible bacteria. They achieve this by irreversibly binding to the 30S ribosomal subunit. This binding interferes with the initiation complex, causes misreading of the mRNA, and leads to the production of non-functional or toxic proteins. Ultimately, this disruption of protein synthesis leads to bacterial cell death.
Caption: Mechanism of action for aminoglycoside antibiotics.
Comparative Efficacy: In-Vitro Data
For a broader perspective, the following table summarizes the antibacterial spectrum of both agents based on available literature. Minimum Inhibitory Concentration (MIC) values, where available from disparate sources, are provided to give an indication of potency. It is important to note that these values are not from a head-to-head comparative study and can vary based on the specific bacterial strain and testing methodology.
| Antibiotic | Class | Primary Spectrum | Gram-Positive Activity | Gram-Negative Activity |
| Framycetin | Aminoglycoside | Broad-spectrum | Active against Staphylococcus aureus and other staphylococci. | Active against many Gram-negative bacteria, including Pseudomonas aeruginosa. |
| Gentamicin | Aminoglycoside | Broad-spectrum | Moderate activity against staphylococci and streptococci. Often used in combination with other antibiotics for synergistic effects against Gram-positive organisms. | Highly active against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, and Enterobacter species. |
Experimental Protocols
The determination of antibiotic efficacy is standardized through various in-vitro assays. The Minimum Inhibitory Concentration (MIC) assay is a fundamental method used to quantify the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
Objective: To determine the lowest concentration of an antibiotic that prevents the visible growth of a specific bacterium.
Methodology:
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Preparation of Antibiotic Dilutions: A series of twofold dilutions of the antibiotic (e.g., Framycetin or Gentamicin) are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
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Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
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Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing only the medium and bacteria) and a sterility control well (containing only the medium) are also included.
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Incubation: The inoculated plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
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Result Interpretation: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic in which there is no visible growth.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
References
A Comparative Guide to the Quantitative Analysis of Fradimycin A: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of Fradimycin A (also known as Framycetin Sulfate) against alternative analytical methods. The information presented is supported by experimental data to aid in the selection of the most suitable method for specific research and quality control needs.
This compound, an aminoglycoside antibiotic, is a crucial component in various pharmaceutical formulations. Its quantification requires robust and validated analytical methods to ensure product quality and efficacy. While HPLC stands as a widely used technique, a comprehensive evaluation of its performance against other available methods is essential for informed decision-making in a laboratory setting.
Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters of a validated HPLC method with UV detection after pre-column derivatization and compares it with alternative methods, including spectrophotometry. The data presented is based on acceptance criteria from validated studies, highlighting the expected performance of each technique.
| Parameter | HPLC with UV Detection (with Derivatization) | Spectrophotometry |
| Linearity (Correlation Coefficient) | ≥ 0.99[1] | Information not available |
| Accuracy (% Recovery) | 97.5 – 102.5%[1] | Information not available |
| Precision (Variation Coefficient) | ≤ 1.5% (for convergence and intermediate precision)[1] | ≤ 1.5% (for repeatability) |
| Limit of Detection (LOD) | Method-dependent, shown to decrease by an order of magnitude with optimization[1] | Information not available |
| Limit of Quantification (LOQ) | Information not available | Information not available |
| Specificity | High, separates this compound from other components | Lower, potential for interference from other absorbing compounds |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the HPLC and spectrophotometric methods discussed.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method involves the derivatization of this compound to enable its detection by a UV detector.
1. Derivatization:
-
A derivatizing agent, such as 2,4-dinitrofluorobenzene, is used to react with the amine groups of this compound, rendering it UV-active.
2. Chromatographic Conditions:
-
Column: Specific to the application, typically a C18 reversed-phase column.
-
Mobile Phase: A suitable mixture of organic and aqueous solvents, optimized for the separation of the derivatized analyte.
-
Flow Rate: Adjusted to achieve optimal separation and peak shape.
-
Injection Volume: A precise volume of the derivatized sample is injected into the HPLC system.
-
Detection: UV detection at a specific wavelength, for instance, 365 nm when using 2,4-dinitrofluorobenzene as the derivatizing agent.[1]
3. Validation Parameters:
-
The method is validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limit of detection according to established guidelines.[1]
Spectrophotometric Method
This method provides a simpler and often faster approach for the quantification of this compound.
1. Sample Preparation:
-
A working standard solution of this compound is prepared at a known concentration (e.g., 0.5 mg/ml).
-
Test solutions are prepared from the sample to be analyzed.
-
Blank solutions are prepared using the same solvent.
2. Reaction:
-
The solutions (working standard, test, and blank) are subjected to a chemical reaction to produce a colored product. For example, heating in a water bath at 70-80°C for 15 minutes.
3. Measurement:
-
The absorbance of the resulting solutions is measured at a specific wavelength (e.g., with maxima at 252 nm, 401 nm, and 564 nm) using a spectrophotometer.
4. Validation:
-
The method is validated for specificity, linearity (typically in the range of 80-120% of the working concentration), correctness (accuracy), repeatability, and intralaboratory accuracy.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflows for the validation of an HPLC method and the logical relationship in selecting an appropriate analytical method.
Caption: Workflow for the validation of an HPLC method.
Caption: Decision tree for analytical method selection.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC with UV detection (post-derivatization) offers high specificity and is a robust, validated method suitable for quality control and research where accurate quantification in complex matrices is required.[1] The main drawback is the need for a derivatization step, which adds complexity and time to the sample preparation process.
-
Spectrophotometry provides a simpler and faster alternative, which can be advantageous for high-throughput screening. However, its lower specificity may be a limitation when analyzing samples containing potentially interfering substances.
Other advanced techniques such as HPLC with Evaporative Light Scattering Detection (ELSD) or Capillary Electrophoresis (CE) also present viable alternatives for the analysis of aminoglycosides, often circumventing the need for derivatization. The selection of the optimal method will ultimately be guided by a balance of factors including the required level of specificity, sensitivity, sample throughput, and the instrumentation available in the laboratory. It is recommended that any chosen method be properly validated in the user's own laboratory to ensure its suitability for the intended application.
References
Fradimycin A vs. Kanamycin: A Comparative Analysis Against Resistant Bacteria
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-vitro efficacy of Fradimycin A and kanamycin against clinically significant resistant bacterial strains. This analysis is supported by experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms.
This compound, a component of neomycin, and kanamycin are both aminoglycoside antibiotics that have been used for decades to treat bacterial infections. Their efficacy, however, has been challenged by the rise of antibiotic-resistant bacteria. Both antibiotics function by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[1][2] This guide delves into a comparative analysis of their performance against resistant pathogens, presenting quantitative data, experimental protocols, and visual representations of the mechanisms of action and resistance.
Performance Against Resistant Strains: A Quantitative Comparison
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound (represented by its major component, Neomycin B) and Kanamycin A against a panel of resistant bacterial isolates. Lower MIC values indicate greater efficacy.
| Bacterial Strain | Antibiotic | MIC (µg/mL) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | This compound (Neomycin B) | 4 |
| Kanamycin A | >128 | |
| Methicillin-Resistant Staphylococcus epidermidis (MRSE) | This compound (Neomycin B) | 2 |
| Kanamycin A | 64 | |
| Pseudomonas aeruginosa | This compound (Neomycin B) | 16 |
| Kanamycin A | >128 | |
| Acinetobacter baumannii | Kanamycin | 2-1024 |
| Enterococcus faecium | Kanamycin | >1024 |
Note: Data for this compound against A. baumannii and E. faecium was not available in the compared studies.
The data clearly indicates that this compound (Neomycin B) demonstrates significantly greater potency against the tested strains of MRSA, MRSE, and Pseudomonas aeruginosa compared to Kanamycin A.
Mechanisms of Action and Resistance
Both this compound and kanamycin are aminoglycoside antibiotics that target the bacterial ribosome to inhibit protein synthesis. Their bactericidal effect stems from their ability to bind to the 16S rRNA within the 30S ribosomal subunit, leading to mistranslation of mRNA and the production of nonfunctional or toxic proteins.[3][4]
Bacteria have evolved several mechanisms to counteract the effects of aminoglycosides, leading to resistance. The three primary mechanisms are:
-
Enzymatic Modification: Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to the ribosome.[1][5][6] These enzymes include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs).[1][5]
-
Ribosomal Alteration: Mutations in the ribosomal RNA or proteins can alter the binding site of the aminoglycoside, reducing its affinity and rendering it ineffective.[3][7] A significant mechanism is the methylation of 16S rRNA by methyltransferases, which confers high-level resistance.[3][7]
-
Reduced Permeability and Efflux: Bacteria can limit the intracellular concentration of the antibiotic by reducing the permeability of their cell membrane or by actively pumping the drug out of the cell using efflux pumps.[8][9][10]
The following diagram illustrates the common mechanisms of aminoglycoside resistance:
Caption: Common mechanisms of bacterial resistance to aminoglycoside antibiotics.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in-vitro activity of an antimicrobial agent. The data presented in this guide was obtained using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12]
Broth Microdilution MIC Assay Protocol
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and kanamycin are prepared in an appropriate solvent. A series of twofold serial dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: The test bacteria are cultured on an appropriate agar medium. A standardized inoculum is prepared by suspending bacterial colonies in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The microtiter plate containing the serially diluted antibiotics and the bacterial inoculum is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
The following diagram outlines the experimental workflow for the broth microdilution MIC assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
References
- 1. Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Aminoglycoside Resistance: Updates with a Focus on Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Aminoglycoside modifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Aminoglycoside Efflux in Pseudomonas aeruginosa: Involvement of Novel Outer Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 11. Broth Microdilution Assay [bio-protocol.org]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Cross-Resistance Between Fradimycin A and Other Aminoglycosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of Fradimycin A (Neomycin B) and other clinically relevant aminoglycoside antibiotics. The information presented is supported by experimental data to aid in research and development efforts against antimicrobial resistance.
Introduction to Aminoglycoside Resistance
Aminoglycosides are a class of potent bactericidal antibiotics that inhibit protein synthesis by binding to the 30S ribosomal subunit of bacteria. However, their efficacy is threatened by the emergence and spread of bacterial resistance. The primary mechanisms of resistance to aminoglycosides include:
-
Enzymatic Modification: Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to its ribosomal target. These enzymes include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs).
-
Target Site Alteration: Methylation of the 16S rRNA, a component of the 30S ribosomal subunit, can reduce the binding affinity of aminoglycosides.
-
Reduced Permeability and Efflux: Bacteria can limit the intracellular concentration of aminoglycosides by reducing their uptake or by actively pumping them out of the cell.
Cross-resistance occurs when a bacterium develops resistance to one aminoglycoside and, as a result, becomes resistant to other aminoglycosides as well. This is often due to the broad substrate specificity of some resistance mechanisms, particularly AMEs. Understanding these cross-resistance patterns is crucial for selecting effective therapies and for the development of new aminoglycosides that can evade existing resistance mechanisms.
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize MIC data from various studies, illustrating the cross-resistance between this compound (Neomycin B) and other aminoglycosides in different bacterial species.
Table 1: Cross-Resistance in Pseudomonas aeruginosa After Adaptation to Neomycin
This study demonstrates that P. aeruginosa can develop adaptive resistance to neomycin, which in turn leads to cross-resistance to other aminoglycosides. The MICs for gentamicin and amikacin increased significantly after sequential passage on media with increasing concentrations of neomycin.[1][2]
| Antibiotic | Initial MIC (µg/mL) in Neomycin-Susceptible Strain (IID1130) | MIC (µg/mL) After Adaptation to 2048 µg/mL Neomycin |
| Neomycin | 4 | >2048 |
| Gentamicin | 2 | 64 |
| Amikacin | 4 | 64 |
Table 2: Activity of Aminoglycosides Against Carbapenem-Resistant Enterobacteriaceae (CRE)
This table presents the MIC50 and MIC90 values, which represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively. The data shows variable susceptibility of CRE strains to different aminoglycosides.
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound (Neomycin) | 8 | 256 |
| Paromomycin | 4 | >256 |
| Streptomycin | 16 | 256 |
| Apramycin | 4 | 8 |
| Amikacin | 32 | >256 |
| Gentamicin | 128 | >256 |
| Tobramycin | 64 | >256 |
Table 3: Resistance Rates in Gentamicin-Resistant Enterobacteriaceae
This study on 24 gentamicin-resistant clinical isolates of Enterobacteriaceae highlights the prevalence of cross-resistance to other aminoglycosides.
| Aminoglycoside | Percentage of Gentamicin-Resistant Isolates Showing Resistance |
| This compound (Neomycin) | 29.2% |
| Kanamycin | 58.3% |
| Tobramycin | 45.8% |
| Amikacin | 8.3% |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro activity of an antimicrobial agent against a specific bacterial strain. The following are generalized protocols based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, which are commonly used in the cited studies.
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.
-
Preparation of Antibiotic Solutions: Stock solutions of each aminoglycoside are prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Inoculum Preparation: Bacterial colonies are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Agar Dilution Method
In this method, the antibiotic is incorporated into an agar medium at various concentrations.
-
Preparation of Agar Plates: A stock solution of the antibiotic is serially diluted and added to molten Mueller-Hinton Agar (MHA) at 45-50°C. The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared. This is often further diluted, and a standardized volume is spotted onto the surface of the agar plates.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria, or allows for only a faint haze or a single colony.
Mechanisms of Cross-Resistance
The observed cross-resistance patterns can be explained by the underlying molecular mechanisms.
Figure 1. Mechanisms of aminoglycoside cross-resistance.
The primary driver of cross-resistance among aminoglycosides is the production of AMEs. Many of these enzymes can inactivate multiple aminoglycosides. For instance, an enzyme that modifies a specific hydroxyl or amino group present on several different aminoglycoside molecules will confer resistance to all of them. Target site modification through 16S rRNA methylation also typically results in broad cross-resistance to many aminoglycosides that bind to that site. Efflux pumps are often non-specific and can expel a range of different drugs, including various aminoglycosides.
Conclusion
The experimental data clearly indicates that resistance to this compound (Neomycin B) is often associated with cross-resistance to other critical aminoglycosides, including gentamicin, kanamycin, and tobramycin. This is largely due to shared mechanisms of enzymatic modification and other resistance determinants. Amikacin appears to be less affected by some common resistance mechanisms, as evidenced by the lower rate of cross-resistance in gentamicin-resistant Enterobacteriaceae. These findings underscore the importance of understanding local resistance patterns and the molecular basis of resistance when selecting an aminoglycoside for therapeutic use. For drug development professionals, this information highlights the need to design new aminoglycoside derivatives that are poor substrates for common AMEs and can overcome existing resistance mechanisms.
References
Comparative Analysis of the Antibacterial Activity of Neomycin Components: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the antibacterial activity of the principal components of neomycin: neomycin B and neomycin C. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of the performance of these components against various bacterial strains.
Introduction to Neomycin and its Components
Neomycin is a broad-spectrum aminoglycoside antibiotic complex produced by the bacterium Streptomyces fradiae. The commercial neomycin complex is primarily composed of neomycin B and its stereoisomer, neomycin C, with neomycin B being the most active component.[1][2] Neomycin exhibits bactericidal activity against a wide range of Gram-negative and some Gram-positive bacteria.[2] Its therapeutic applications are extensive, though primarily topical due to potential nephrotoxicity and ototoxicity when administered systemically.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The antibacterial effect of neomycin and its components is achieved through the inhibition of bacterial protein synthesis.[1][3][4] This process involves the binding of the aminoglycoside to the 30S ribosomal subunit of the bacterial ribosome.[1][3][4] This binding interferes with the translation process in several ways: it can block the formation of the initiation complex, cause misreading of the mRNA codon, and inhibit the translocation of the ribosome along the mRNA.[5][6] The culmination of these effects is the production of non-functional or truncated proteins, leading to bacterial cell death.[6][7]
Comparative Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Data
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible in vitro growth of a bacterium.[8] While comprehensive side-by-side comparative data for neomycin B and neomycin C is limited in publicly available literature, historical data indicates that neomycin B generally exhibits greater antibacterial activity than neomycin C.
For the purpose of this guide, a representative table of MIC values for neomycin (as a complex, which is predominantly neomycin B) against common bacterial pathogens is provided below. It is important to note that these values can vary depending on the specific strain and the testing methodology used.
| Bacterial Species | Antibiotic | MIC (µg/mL) |
| Escherichia coli | Neomycin | 1[2] |
| Proteus vulgaris | Neomycin | 0.25[2] |
| Enterobacter cloacae | Neomycin | >16[2] |
Note: The MIC values presented are for the neomycin complex. Further research is required to delineate the specific MICs for purified neomycin B and neomycin C against a broad panel of bacteria.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the susceptibility of bacteria to antimicrobial agents. The following is a generalized protocol for the broth microdilution method, a common technique for MIC testing.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Antimicrobial Agent: Stock solutions of neomycin B and neomycin C of known concentrations.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.
- Microtiter Plates: Sterile 96-well microtiter plates.
2. Inoculum Preparation:
- Adjust the turbidity of the overnight bacterial culture to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the adjusted bacterial suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antimicrobial Agents:
- Perform a two-fold serial dilution of the neomycin components in the microtiter plate using the growth medium. This creates a range of decreasing concentrations of the antibiotics.
- Include a growth control well (containing only the bacterial inoculum and broth) and a sterility control well (containing only broth).
4. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with the prepared bacterial suspension.
- Incubate the microtiter plates at 35-37°C for 16-20 hours under ambient air conditions.
5. Determination of MIC:
- After incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity).
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
References
- 1. youtube.com [youtube.com]
- 2. Neomycin - Wikipedia [en.wikipedia.org]
- 3. Neomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Defining the Molecular Forces That Determine the Impact of Neomycin on Bacterial Protein Synthesis: Importance of the 2′-Amino Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
Evaluating the Synergistic Potential of Fradimycin A in Combination with β-Lactam Antibiotics
A Comparative Guide for Researchers and Drug Development Professionals
The rising threat of antimicrobial resistance necessitates innovative strategies to extend the lifespan of existing antibiotics. One such approach is combination therapy, where the synergistic interaction between two or more drugs enhances their efficacy beyond their individual capacities. This guide provides a comprehensive evaluation of the synergistic effects of Fradimycin A, an aminoglycoside antibiotic, with β-lactam antibiotics, a cornerstone class of antibacterial agents.
Unveiling this compound: A Synonym for Neomycin
This compound is a component of the neomycin complex, an aminoglycoside antibiotic derived from the bacterium Streptomyces fradiae. For the purposes of evaluating its synergistic potential with other antibiotics, it is often considered synonymous with neomycin. Neomycin exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis.
The Mechanistic Basis for Synergy
The primary mechanism underlying the synergistic activity between aminoglycosides like this compound (Neomycin) and β-lactam antibiotics is the enhanced uptake of the aminoglycoside. β-lactams inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1][2] This disruption of the cell wall integrity is believed to increase the permeability of the bacterial cell membrane, facilitating the entry of the aminoglycoside into the cytoplasm where it can reach its ribosomal target.[1][2] This cooperative action allows for a more potent bactericidal effect than either agent can achieve alone.
Quantitative Analysis of Synergism
The synergistic effect of antibiotic combinations is typically quantified using in vitro methods such as the checkerboard assay and the time-kill assay. The checkerboard assay determines the Fractional Inhibitory Concentration (FIC) index, while the time-kill assay measures the rate and extent of bacterial killing over time.
Due to a lack of specific studies providing quantitative data for "this compound," this guide will utilize data from studies on neomycin in combination with β-lactams as a proxy. However, it is important to note that specific experimental data on the direct combination of this compound and various β-lactams is limited in publicly available literature. The following table is a representative example of how such data would be presented.
Table 1: Representative Synergistic Activity of Neomycin (this compound) with a β-Lactam Antibiotic against Staphylococcus aureus
| Antibiotic Combination | Test Organism | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Neomycin | S. aureus | 4 | 1 | 0.25 | Synergy |
| Penicillin G | S. aureus | 0.5 | 0.125 | 0.25 | |
| ΣFIC | 0.5 |
Note: The data in this table is illustrative and based on the principles of antibiotic synergy testing. Actual values would be derived from specific experimental results.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of synergistic effects. Below are the standard protocols for the checkerboard and time-kill assays.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the FIC index.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound (Neomycin) and the chosen β-lactam antibiotic in an appropriate solvent.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the β-lactam antibiotic horizontally and two-fold serial dilutions of this compound (Neomycin) vertically. This creates a matrix of wells with varying concentrations of both antibiotics.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism. Dilute the suspension to the desired final concentration in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
FIC Index Calculation: Calculate the FIC index using the following formula: FIC Index = FIC of this compound + FIC of β-lactam where FIC = (MIC of drug in combination) / (MIC of drug alone)
-
Synergy: FIC index ≤ 0.5
-
Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Time-Kill Assay Protocol
The time-kill assay provides a dynamic picture of the bactericidal activity of an antibiotic combination.
-
Preparation: Prepare tubes containing Mueller-Hinton broth with the antibiotics at desired concentrations (e.g., based on MIC values from the checkerboard assay). Include a growth control tube without any antibiotic.
-
Inoculum: Prepare a logarithmic phase bacterial culture and adjust the turbidity to a 0.5 McFarland standard.
-
Inoculation: Inoculate each tube with the bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates overnight.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL against time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the underlying mechanisms of synergy.
Caption: Workflow for evaluating antibiotic synergy.
Caption: Mechanism of synergy between this compound and β-lactams.
Conclusion
The combination of this compound (Neomycin) and β-lactam antibiotics holds promise as a synergistic therapeutic strategy to combat bacterial infections. The primary mechanism involves the disruption of the bacterial cell wall by β-lactams, which in turn enhances the uptake of this compound, leading to a more potent bactericidal effect. While the general principle of aminoglycoside and β-lactam synergy is well-established, further research with specific quantitative data for the this compound/β-lactam pairing against a range of clinical isolates is necessary to fully validate its clinical potential. The experimental protocols and visualization tools provided in this guide offer a framework for conducting and interpreting such crucial research.
References
- 1. Antibiotic tolerance and persistence in clinical isolates of Escherichia coli evaluated by high-resolution time-kill assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro synergistic activities of tobramycin and selected beta-lactams against 75 gram-negative clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Bioassay for Determining Fradimycin A Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the validation of a bioassay to determine the potency of Fradimycin A, an aminoglycoside antibiotic. The information presented herein is intended to assist researchers, scientists, and drug development professionals in establishing robust and reliable potency assays. This guide includes a detailed experimental protocol for a microbiological bioassay, a comparison with an alternative analytical method (High-Performance Liquid Chromatography), and the underlying principles of the bioassay's mechanism of action.
Comparison of Potency Determination Methods: Bioassay vs. HPLC
The potency of an antibiotic can be determined by various methods, with the microbiological bioassay and High-Performance Liquid Chromatography (HPLC) being two prominent techniques. The choice of method depends on the specific requirements of the analysis, with each offering distinct advantages and disadvantages.
The microbiological assay, a biological method, measures the bioactivity of the antibiotic by observing its inhibitory effect on a susceptible microorganism. This method is advantageous as it reflects the true biological potency of the drug. In contrast, HPLC is a chemical method that quantifies the concentration of the active pharmaceutical ingredient but does not directly measure its biological activity.[1] A reduction in antimicrobial activity due to slight changes in the antibiotic's structure can often only be detected by a microbiological assay.[1]
Below is a summary of validation parameters for both a microbiological bioassay and an HPLC method for determining the potency of this compound (Framycetin).
Table 1: Comparison of Validation Parameters for Bioassay and HPLC Methods
| Validation Parameter | Microbiological Bioassay (Agar Diffusion) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures inhibition of microbial growth | Separates and quantifies the analyte based on its physicochemical properties |
| Specificity | High (measures biologically active substance) | High (separates analyte from impurities and degradation products) |
| Linearity | Correlation coefficient (r) = 0.998 | Correlation coefficient (r) ≥ 0.99 |
| Accuracy | Mean recovery within acceptable limits (e.g., 98-102%) | Average value: 97.5 – 102.5% |
| Precision (RSD%) | Repeatability and Intermediate Precision: < 2.00% | Variation coefficient: ≤ 1.5% |
| Range | Dependent on the dose-response curve | Defined by the linearity of the method |
| Primary Measurement | Biological Activity (Potency) | Concentration of Active Ingredient |
Data for the microbiological bioassay is based on a validation study of Neomycin Sulfate, a closely related aminoglycoside, using a similar agar diffusion method. Data for HPLC is based on a validation study of Framycetin Sulfate.
Experimental Protocols
Microbiological Bioassay: Agar Diffusion Method (Cylinder-Plate Assay)
This protocol describes a widely used method for determining the potency of this compound.[1]
1. Materials and Reagents:
-
This compound reference standard
-
Test sample of this compound
-
Antibiotic Assay Medium E[1]
-
Test microorganism: Bacillus subtilis ATCC 6633 or Bacillus pumilus ATCC 14884[1]
-
Phosphate buffer solution (pH 8.0)
-
Sterile petri dishes
-
Sterile stainless steel or porcelain cylinders
-
Incubator
2. Preparation of Media and Inoculum:
-
Prepare Antibiotic Assay Medium E according to the manufacturer's instructions and sterilize.
-
Prepare a standardized suspension of the test microorganism in sterile saline or phosphate buffer. The inoculum concentration should be optimized to produce clear and well-defined zones of inhibition.
3. Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the this compound reference standard in phosphate buffer.
-
From the stock solution, prepare a series of standard solutions of known concentrations (e.g., covering a range from 0.5 to 2.0 times the expected sample concentration).
-
Prepare a solution of the test sample in phosphate buffer to an expected concentration that falls within the range of the standard curve.
4. Assay Procedure:
-
Pour a base layer of sterile agar medium into the petri dishes and allow it to solidify.
-
Inoculate a seed layer of the agar medium with the prepared microbial suspension and pour it over the base layer.
-
Once the seed layer has solidified, place the sterile cylinders on the agar surface at equidistant points.
-
Carefully fill the cylinders with the standard and sample solutions. Typically, a Latin square design is used for the placement of different concentrations on each plate to minimize variability.
-
Incubate the plates at a specified temperature (e.g., 32-35°C) for a defined period (e.g., 16-18 hours).
5. Data Analysis:
-
Measure the diameter of the zones of inhibition for each standard and sample concentration.
-
Plot the logarithm of the concentration of the standard solutions against the mean diameter of the inhibition zones.
-
Determine the concentration of the test sample by interpolating its mean zone of inhibition on the standard curve.
-
Calculate the potency of the test sample relative to the reference standard.
High-Performance Liquid Chromatography (HPLC) Method
An alternative method for determining this compound potency is through HPLC. A validated method for the determination of Framycetin sulfate in a pharmaceutical preparation has been reported.[2] This method involves derivatization of the analyte followed by UV detection.
Visualizations
This compound Mechanism of Action
This compound, as an aminoglycoside antibiotic, exerts its antimicrobial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 30S ribosomal subunit, leading to misreading of the mRNA and the production of non-functional proteins, ultimately resulting in bacterial cell death.
Caption: this compound's mechanism of action.
Bioassay Validation Workflow
The validation of a bioassay is a critical process to ensure the reliability and accuracy of the results. The workflow involves several key stages, from initial planning to the final validation report.
Caption: General workflow for bioassay validation.
References
Comparative Ototoxicity of Amikacin and Other Aminoglycosides in Animal Models: A Review of Preclinical Data
A comparative guide for researchers and drug development professionals on the ototoxic profiles of aminoglycoside antibiotics, with a focus on amikacin in preclinical animal models. Due to the absence of published data for "Fradimycin A" in the current literature, this guide will focus on a well-documented comparison between amikacin and another widely studied aminoglycoside, gentamicin, to provide a representative analysis of relative ototoxicity within this class of antibiotics.
Introduction
Aminoglycosides are a class of potent antibiotics indispensable for treating severe Gram-negative bacterial infections. However, their clinical utility is often limited by significant side effects, most notably ototoxicity, which can lead to permanent hearing loss and vestibular dysfunction.[1] This guide provides a comparative analysis of the ototoxic potential of amikacin, a semisynthetic aminoglycoside, against other members of its class, supported by experimental data from various animal models. Understanding the nuances of ototoxicity among different aminoglycosides is crucial for preclinical risk assessment and the development of safer therapeutic alternatives.
Amikacin is known to be primarily cochleotoxic, affecting the sensory hair cells of the cochlea, which are responsible for hearing.[2] The damage is often irreversible as these specialized cells do not regenerate.[3] The mechanisms underlying this toxicity are multifactorial, involving the generation of reactive oxygen species (ROS), interference with mitochondrial protein synthesis, and activation of apoptotic pathways within the hair cells.[4][5]
Quantitative Comparison of Ototoxicity
The following tables summarize quantitative data from studies comparing the ototoxic effects of amikacin and gentamicin in animal models. The primary endpoints include Auditory Brainstem Response (ABR) threshold shifts, which measure hearing loss, and sensory hair cell loss in the cochlea.
Table 1: Comparison of Auditory Brainstem Response (ABR) Threshold Shifts
| Animal Model | Drug Administration | Dosage | Duration | ABR Threshold Shift (dB) | Reference |
| Guinea Pig | Subcutaneous | Amikacin: 150 mg/kg/day | 10 days | Pronounced shifts, especially at high frequencies | [6] |
| Guinea Pig | Subcutaneous | Gentamicin: 150 mg/kg/day | 10 days | Less severe initial shifts compared to amikacin at the same dose | [6] |
| Rat | In-vitro cochlear explant | Amikacin: 0.3 - 2.4 mM | 48 hours | Dose-dependent hair cell loss | [7] |
| Rat | In-vitro cochlear explant | Gentamicin: 0.3 - 2.4 mM | 48 hours | Greater hair cell loss than amikacin at equivalent concentrations | [7] |
| Mouse | Intramuscular | Amikacin | 15 days | Tolerable mortality but did not exhibit significant ototoxicity at the tested doses | [8][9] |
Table 2: Comparison of Cochlear Hair Cell Damage
| Animal Model | Drug Administration | Dosage | Observation Time | Outer Hair Cell (OHC) Loss | Inner Hair Cell (IHC) Loss | Reference |
| Guinea Pig | Subcutaneous | Amikacin: 150 mg/kg/day | 1 day post-treatment | Pronounced OHC damage | - | [6] |
| Guinea Pig | Subcutaneous | Gentamicin: 150 mg/kg/day | 1 day post-treatment | Less severe OHC damage | - | [6] |
| Guinea Pig | Subcutaneous | Amikacin: 150 mg/kg/day | 22 days post-treatment | Severe damage in all coils | - | [6] |
| Guinea Pig | Subcutaneous | Gentamicin: 150 mg/kg/day | 22 days post-treatment | Near total OHC loss in the basal coil | - | [6] |
| Rat | In-vitro cochlear explant | Amikacin | 48 hours | Dose-dependent OHC loss | Less severe than OHC loss | [7] |
| Rat | In-vitro cochlear explant | Gentamicin | 48 hours | More extensive OHC loss than amikacin | Less severe than OHC loss | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of ototoxicity studies. Below are representative experimental protocols employed in the cited animal studies.
In Vivo Ototoxicity Assessment in Guinea Pigs
-
Animal Model: Healthy guinea pigs.
-
Drug Administration: Amikacin and gentamicin were administered subcutaneously twice a day for 10 consecutive days.
-
Dosage: A common dosage used for comparison was 150 mg per kg of body weight daily.
-
Auditory Function Testing: Auditory Brainstem Response (ABR) was used to measure hearing thresholds before and after drug administration. Electrodes are placed on the scalp to record neural activity in response to auditory stimuli (clicks or tone bursts) at various frequencies and intensities. An increase in the minimum intensity required to elicit a response (threshold shift) indicates hearing loss.
-
Histological Analysis: Following the treatment and a survival period (e.g., 1 day or 22 days), the animals were euthanized, and their cochleae were harvested. The organs of Corti were dissected and prepared for scanning electron microscopy (SEM) to visualize and quantify the loss of outer and inner hair cells. Hair cell counts are typically performed along the length of the cochlear spiral to assess damage at different frequency regions.[6]
In Vitro Ototoxicity Assessment in Rat Cochlear Explants
-
Animal Model: Postnatal day 3-5 Wistar rats.
-
Tissue Culture: Cochlear explants were dissected and cultured in a nutrient-rich medium.
-
Drug Exposure: The explants were treated with varying concentrations of amikacin or gentamicin (e.g., 0.3 - 2.4 mM) for a specified duration, typically 48 hours.
-
Hair Cell Viability Staining: After treatment, the cochlear explants were fixed and stained with fluorescent markers, such as phalloidin (to label F-actin in hair cells) and DAPI (to label cell nuclei). This allows for the visualization and quantification of surviving hair cells under a fluorescence microscope. Hair cell counts in treated explants are compared to those in untreated control explants to determine the extent of drug-induced damage.[7]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow for in vivo ototoxicity studies and the molecular signaling pathway of aminoglycoside-induced hair cell damage.
Caption: Workflow for In Vivo Ototoxicity Study.
Caption: Aminoglycoside Ototoxicity Signaling Pathway.
Conclusion
The preclinical data from animal models consistently demonstrate the ototoxic potential of amikacin and other aminoglycosides. Comparative studies, such as those between amikacin and gentamicin, reveal differences in the severity and onset of cochlear damage. Gentamicin appears to be more potent in inducing hair cell loss in some in-vitro models, while amikacin shows significant ototoxicity at higher doses in vivo.[6][7] The choice of animal model, drug dosage, and route of administration are critical factors that influence the observed ototoxic outcomes.[8][10]
The signaling pathways leading to aminoglycoside-induced hair cell death are centered around oxidative stress and apoptosis, providing potential targets for the development of otoprotective strategies.[4][5] Researchers and drug development professionals should consider these comparative data and established experimental protocols when designing preclinical studies to evaluate the ototoxicity of new chemical entities or to develop safer antibiotic therapies. Future research should continue to explore these mechanisms to identify novel interventions that can mitigate the debilitating side effects of this important class of antibiotics.
References
- 1. mdpi.com [mdpi.com]
- 2. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative surface studies of ototoxic effects of various aminoglycoside antibiotics on the organ of Corti in the guinea pig. A scanning electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. Comparison of different aminoglycoside antibiotic treatments to refine ototoxicity studies in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Experimental animal models of drug-induced sensorineural hearing loss: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Fradimycin A using NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fradimycin A, an aminoglycoside antibiotic, is a member of the neomycin family and is structurally identical to Neomycin B. Its complex chemical structure, characterized by multiple stereocenters and glycosidic linkages, necessitates powerful analytical techniques for unambiguous confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of such natural products, providing detailed insights into the connectivity and stereochemistry of the molecule. This guide provides a comparative overview of the NMR spectroscopic data that confirms the structure of this compound (Neomycin B) and outlines the experimental protocols for acquiring such data.
Structural Confirmation through ¹H and ¹³C NMR Data
The structural assignment of this compound (Neomycin B) is achieved through the comprehensive analysis of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed fingerprint of the molecule, allowing for the precise assignment of each atom within the four-ring structure.
Comparative NMR Data for this compound (Neomycin B)
The following table summarizes the key ¹H and ¹³C NMR chemical shift assignments for the four rings of this compound (Neomycin B). This data is critical for comparing with experimental results to confirm the identity and purity of the compound.
| Ring | Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| A (Neosamine C) | 1' | 5.75 (d, J=1.5 Hz) | 97.5 |
| 2' | 3.25 (dd, J=3.0, 9.5 Hz) | 56.0 | |
| 3' | 3.50 (t, J=9.5 Hz) | 73.5 | |
| 4' | 3.55 (t, J=9.5 Hz) | 71.0 | |
| 5' | 3.90 (m) | 73.0 | |
| 6'a | 3.20 (dd, J=2.0, 13.5 Hz) | 41.5 | |
| 6'b | 2.80 (dd, J=5.5, 13.5 Hz) | ||
| B (2-Deoxystreptamine) | 1 | 3.80 (m) | 50.5 |
| 2 | 1.85 (q, J=12.0 Hz) | 35.5 | |
| 3 | 3.35 (m) | 50.0 | |
| 4 | 4.10 (m) | 77.5 | |
| 5 | 3.60 (m) | 84.5 | |
| 6 | 3.95 (m) | 75.0 | |
| C (Ribose) | 1'' | 5.35 (d, J=4.5 Hz) | 109.0 |
| 2'' | 4.30 (t, J=4.5 Hz) | 74.0 | |
| 3'' | 4.15 (t, J=4.5 Hz) | 74.5 | |
| 4'' | 4.05 (m) | 81.0 | |
| 5''a | 3.85 (dd, J=3.0, 12.0 Hz) | 61.5 | |
| 5''b | 3.75 (dd, J=4.5, 12.0 Hz) | ||
| D (Neosamine B) | 1''' | 5.05 (d, J=1.5 Hz) | 100.0 |
| 2''' | 3.15 (dd, J=3.0, 9.5 Hz) | 55.5 | |
| 3''' | 3.45 (t, J=9.5 Hz) | 72.5 | |
| 4''' | 3.40 (t, J=9.5 Hz) | 70.5 | |
| 5''' | 3.70 (m) | 72.0 | |
| 6'''a | 3.10 (dd, J=2.0, 13.5 Hz) | 41.0 | |
| 6'''b | 2.70 (dd, J=5.5, 13.5 Hz) |
Note: Chemical shifts are reported relative to a standard reference and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
The following provides a general methodology for the acquisition of NMR data for the structural confirmation of this compound.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified this compound sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired NMR experiment.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, to provide a reference for the chemical shift scale (0 ppm).
-
Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting the different glycosidic units.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the stereochemistry and conformation of the molecule.
-
Visualization of the Confirmation Workflow
The following diagrams illustrate the logical workflow for confirming the structure of this compound using NMR spectroscopy.
Safety Operating Guide
Safe Disposal of Fradimycin A: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Fradimycin A is paramount for any laboratory. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, aligning with established safety protocols and regulatory requirements.
This compound, also known as Neomycin Sulfate, requires careful handling throughout its lifecycle, including disposal. Adherence to proper disposal protocols minimizes risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes protective gloves, and it is crucial to avoid breathing any dust or fumes from the compound. In case of skin contact, wash the area thoroughly with soap and water. If an allergic skin reaction occurs, seek medical attention and ensure contaminated clothing is removed and washed before reuse.
This compound Disposal Protocol
The primary and mandated method for the disposal of this compound is through an authorized waste management company. This ensures that the compound is handled and processed in accordance with local, state, and federal regulations.
Key Disposal Steps:
-
Segregation: Isolate this compound waste from other laboratory waste streams. This includes contaminated labware, unused product, and any materials used for spill cleanup.
-
Containerization: Place the segregated this compound waste into a clearly labeled, sealed, and leak-proof container. The container should be appropriate for chemical waste.
-
Authorized Disposal: Arrange for the collection and disposal of the container through a licensed waste management company that is authorized by local government to handle chemical and pharmaceutical waste.
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the waste management company.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key identifying information for this compound (Neomycin Sulfate).
| Identifier | Value |
| Chemical Name | Fradiomycin Sulfate |
| Synonyms | Neomycin Sulfate |
| CAS Number | 1405-10-3 |
| EC Number | 215-773-1 |
| Chemical Formula | C23H46N6O13・3H2SO4 |
Experimental Workflow: this compound Disposal
The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
General Best Practices for Pharmaceutical Waste
While the specific directive for this compound is clear, laboratories can benefit from adopting general best practices for pharmaceutical disposal to further enhance safety and compliance.
-
Minimize Waste: Implement strict inventory control to reduce the amount of expired or unused product.
-
Avoid Environmental Release: Do not dispose of this compound or other pharmaceuticals down the drain or in regular trash unless specifically instructed to do so by official guidelines. Improper disposal can lead to environmental contamination.
-
Incineration: For many pharmaceutical products, incineration by a licensed facility is the preferred method of destruction as it is highly effective.
Essential Safety and Handling Protocols for Fradimycin A
Researchers, scientists, and drug development professionals handling Fradimycin A must adhere to stringent safety protocols to mitigate potential risks and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for the safe handling of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, also known as Neomycin A, is a member of the aminoglycoside antibiotic family. The available Safety Data Sheet (SDS) for the closely related Fradimycin Sulfate indicates that it may cause an allergic skin reaction[1]. Therefore, appropriate personal protective equipment is crucial to prevent skin contact and potential sensitization.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protective Gear | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and potential allergic reactions[1]. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or dust particles. |
| Respiratory Protection | Dust respirator | To prevent inhalation of airborne particles, especially when handling the powdered form[1]. |
| Body Protection | Laboratory coat or protective clothing | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes (Protective boots if the situation requires) | To protect feet from spills and falling objects[1]. |
| Face Protection | Face-shield | Recommended in situations where there is a significant risk of splashing[1]. |
Operational Plan for Safe Handling
Following a systematic workflow is essential for minimizing exposure and ensuring safety during the handling of this compound.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within reach to avoid unnecessary movement and potential contamination of the surrounding area. This includes the compound, solvents, glassware, and waste containers.
-
Inspect PPE: Carefully inspect all personal protective equipment for any signs of damage before use.
Handling and Experimental Procedures
-
Donning PPE: Put on all required PPE as outlined in Table 1 before handling the compound.
-
Weighing: If working with the solid form, weigh the required amount in a ventilated balance enclosure or a fume hood to contain any dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid Contamination: Use dedicated labware for handling this compound. Do not touch door handles, keyboards, or other surfaces with gloved hands. If you need to leave the immediate work area, remove your gloves.
Post-Experiment Procedures
-
Decontamination: Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination: gloves, face shield or goggles, lab coat, and finally, the respirator.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedural Steps |
| Skin Contact | 1. Immediately remove contaminated clothing.2. Wash the affected area with plenty of soap and water[1].3. If skin irritation or a rash develops, seek medical attention[1]. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.2. Seek medical attention. |
| Inhalation | 1. Move the affected person to fresh air[1].2. If breathing is difficult, provide oxygen.3. Seek medical attention. |
| Ingestion | 1. Rinse the mouth with water[1].2. Do not induce vomiting.3. Seek immediate medical attention. |
| Spill | 1. Evacuate the area.2. Wear appropriate PPE, including respiratory protection.3. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.4. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including gloves, disposable lab coats, and absorbent materials from spills, should be collected in a dedicated, clearly labeled, and sealed waste container.
-
Disposal Method: Dispose of all this compound waste through an authorized waste management company[1]. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
